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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-Biphenyl-4-yl-phenethyl alcohol

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Biphenyl-4-yl-phenethyl alcohol Introduction 4-Biphenyl-4-yl-phenethyl alcohol, systematically named 2-([1,1'-Biphenyl]-4-yl)ethanol, is an aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Biphenyl-4-yl-phenethyl alcohol

Introduction

4-Biphenyl-4-yl-phenethyl alcohol, systematically named 2-([1,1'-Biphenyl]-4-yl)ethanol, is an aromatic alcohol characterized by a phenethyl alcohol core structure further substituted with a biphenyl moiety. This molecule, with the CAS number 37729-18-3, represents a significant scaffold in medicinal chemistry and materials science.[1][2] The biphenyl group, a common structural motif in many pharmacologically active compounds, imparts rigidity and specific binding capabilities, while the phenethyl alcohol portion provides a reactive hydroxyl group for further functionalization and can influence the molecule's pharmacokinetic profile.[3][4][5]

This guide provides a comprehensive overview of the predicted chemical and physical properties, spectroscopic characteristics, plausible synthetic routes, and potential applications of 4-Biphenyl-4-yl-phenethyl alcohol, designed for researchers and professionals in drug development and chemical synthesis.

Predicted Physicochemical Properties

The physicochemical properties of 4-Biphenyl-4-yl-phenethyl alcohol are largely dictated by its constituent parts: the large, nonpolar biphenyl system and the more polar phenethyl alcohol backbone. Direct experimental data for this specific compound is not widely available; therefore, the following properties are predicted based on the known characteristics of biphenyl and phenethyl alcohol.[6][7][8][9][10]

PropertyPredicted ValueRationale
Molecular Formula C₁₄H₁₄ODerived from the chemical structure.[1]
Molecular Weight 198.26 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white crystalline solidBiphenyl is a crystalline solid, and the increased molecular weight and planarity of the biphenyl system would favor a solid state at room temperature.[6][8]
Melting Point > 70 °CSignificantly higher than phenethyl alcohol (-27 °C) due to the large, rigid biphenyl group which increases intermolecular forces. Biphenyl itself has a melting point of 69.2 °C.[8][9][10]
Boiling Point > 255 °CExpected to be considerably higher than both phenethyl alcohol (219-221 °C) and biphenyl (255 °C) due to the increased molecular mass and surface area.[8][9][10]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene, acetone)The large hydrophobic biphenyl moiety will dominate, making the molecule poorly soluble in water, similar to biphenyl. Phenethyl alcohol has slight water solubility (2 g/100 mL), but this is expected to decrease significantly with the addition of the biphenyl group.[6][8][9][10]
pKa ~16The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols like phenethyl alcohol.[11]
LogP ~2.89The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity.[1]

Spectroscopic Analysis (Predicted)

The structural features of 4-Biphenyl-4-yl-phenethyl alcohol suggest a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A complex multiplet region between δ 7.2 and 7.7 ppm, corresponding to the protons of the two phenyl rings. The protons on the substituted phenyl ring of the phenethyl group will likely appear as two doublets, while the protons of the terminal phenyl ring will show a more complex pattern.

    • Aliphatic Protons: Two triplets would be expected for the ethyl chain. The methylene group adjacent to the hydroxyl (-CH₂-OH) would likely appear around δ 3.8 ppm, and the other methylene group (-Ar-CH₂-) would be around δ 2.9 ppm.

    • Hydroxyl Proton: A broad singlet, typically between δ 1.5 and 3.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. The quaternary carbons of the biphenyl linkage would be distinct.

    • Aliphatic Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) is expected around δ 63 ppm, while the other methylene carbon (-Ar-CH₂-) would be around δ 39 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Characteristic absorptions around 1600 cm⁻¹ and 1480 cm⁻¹.

    • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A prominent peak at m/z = 198.

    • Fragmentation: Expect to see a significant peak at m/z = 167 due to the loss of the -CH₂OH group, forming a stable benzylic cation. Another key fragment would be at m/z = 152, corresponding to the biphenyl radical cation.

Proposed Synthesis Methodologies

As 4-Biphenyl-4-yl-phenethyl alcohol is not a readily available commercial product, its synthesis would be a key step for any research endeavor. Below are two plausible synthetic routes.

Method 1: Suzuki Coupling followed by Chain Elongation

This approach builds the carbon skeleton first and then introduces the alcohol functionality. The Suzuki-Miyaura cross-coupling is a powerful method for forming biaryl linkages.[12][13][14]

Step-by-step Protocol:

  • Suzuki Coupling: React 4-bromophenethyl alcohol with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Method_1 A 4-Bromophenethyl alcohol C Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O, Reflux) A->C B 4-Biphenylboronic acid B->C D Work-up and Purification (Extraction, Column Chromatography) C->D E 4-Biphenyl-4-yl-phenethyl alcohol D->E

Caption: Workflow for Synthesis Method 1.

Method 2: Grignard Reaction with an Epoxide

This method involves the formation of a Grignard reagent from a biphenyl halide and its subsequent reaction with ethylene oxide to introduce the two-carbon alcohol chain. This is a classic method for preparing primary alcohols with a two-carbon extension.[9][15][16][17][18][19]

Step-by-step Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromo-1,1'-biphenyl with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent in an ice bath and add a solution of ethylene oxide in the same anhydrous solvent. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Acidic Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography or recrystallization.

Synthesis_Method_2 A 4-Bromo-1,1'-biphenyl C 4-Biphenylmagnesium bromide A->C B Mg, Anhydrous Ether B->C E Grignard Reaction C->E D Ethylene Oxide D->E F Acidic Work-up (e.g., aq. NH4Cl) E->F G Purification F->G H 4-Biphenyl-4-yl-phenethyl alcohol G->H

Caption: Workflow for Synthesis Method 2.

Potential Applications and Research Directions

The structural motifs within 4-Biphenyl-4-yl-phenethyl alcohol suggest its potential utility in several areas of research and development.

  • Drug Discovery: Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[3][4][5] The phenethyl alcohol moiety is also found in various bioactive compounds and can influence properties like membrane permeability and receptor binding. This molecule could serve as a valuable intermediate for the synthesis of novel therapeutic agents.[7][20][21]

  • Materials Science: The rigid biphenyl core is a key component in the development of liquid crystals and organic light-emitting diodes (OLEDs).[3][22] The hydroxyl group of 4-Biphenyl-4-yl-phenethyl alcohol provides a point of attachment for polymerization or for grafting onto surfaces to create functional materials with specific optical or electronic properties.

Safety and Handling (Predicted)

While specific toxicity data for 4-Biphenyl-4-yl-phenethyl alcohol is not available, a precautionary approach based on related compounds is warranted.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Biphenyl itself is mildly toxic.[8] Phenethyl alcohol has low toxicity.[9] The combined molecule should be treated as potentially harmful if ingested or absorbed through the skin.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Biphenyl (1,1'-biphenyl). (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Grignard Reaction of Epoxides. Organic Chemistry Tutor. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [Link]

  • Biphenyl. Wikipedia. [Link]

  • Phenethyl alcohol. Sciencemadness Wiki. (2025, October 4). [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. (2013, May 1). [Link]

  • The Grignard Reaction of Epoxides. Chemistry Steps. (2026, January 17). [Link]

  • Phenethyl alcohol. Wikipedia. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). OrgoSolver. [Link]

  • Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). (2014, September 16). YouTube. [Link]

  • 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. (2020, May 30). [Link]

  • Understanding the Properties and Applications of Biphenyl Derivatives. (2026, February 20). [Link]

  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling | Organic Letters. ACS Publications. (2023, December 19). [Link]

  • Synthesis of biphenyl -based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). (2011, August 10). [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. (2025, November 26). [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Journal of Agricultural and Food Chemistry. ACS Publications. (2023, September 27). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-[1,1-Biphenyl]-4-Yl-1-Ethanol | CAS#:37729-18-3. Chemsrc. (2025, August 20). [Link]

  • Biphenyl)-4-yl-2-phenylethan-1-one | C20H16O | CID 74817. PubChem. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. (2024, November 28). [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • 2-(4-Biphenyl)ethylamine | C14H15N | CID 28210. PubChem. [Link]

  • 2-[1,1'-biphenyl]-4-yl-1-ethanol. PubChemLite. [Link]

  • 2-{[1,1'-Biphenyl]-4-YL}-1-(pyrrolidin-1-YL)ethan-1-one. PubChem. [Link]

  • Showing Compound 2-Phenylethan-1-ol (FDB007516). FooDB. (2010, April 8). [Link]

  • Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023, June 16). [Link]

  • alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol | C20H18O. PubChem. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. (2023, July 3). [Link]

Sources

Exploratory

Molecular Architecture and Applied Pharmacology of 4-Biphenyl-4-yl-phenethyl Alcohol

Executive Summary 4-Biphenyl-4-yl-phenethyl alcohol (IUPAC: 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol) is a highly specialized linear aromatic compound characterized by a rigid para-terphenyl core and a flexible, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Biphenyl-4-yl-phenethyl alcohol (IUPAC: 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol) is a highly specialized linear aromatic compound characterized by a rigid para-terphenyl core and a flexible, polar hydroxyethyl headgroup. In advanced materials science and rational drug design, this molecule serves as a critical structural scaffold. Its rigid geometry perfectly mimics the spatial projection of amino acid side chains in protein α -helices, making it an invaluable hydrophobic anchor for disrupting protein-protein interactions (PPIs)[1]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, step-by-step synthetic methodologies, and pharmacological utility.

Molecular Architecture & Physicochemical Profile

The structural logic of 4-Biphenyl-4-yl-phenethyl alcohol is defined by three distinct domains:

  • The p-Terphenyl Core: Three linearly conjugated phenyl rings provide a rigid, rod-like hydrophobic scaffold. This extensive π -conjugation restricts conformational flexibility, forcing the molecule into a highly predictable linear geometry.

  • The Ethyl Spacer (-CH₂-CH₂-): This two-carbon linker decouples the electronic effects of the aromatic core from the terminal functional group, introducing localized flexibility to prevent steric clashes during receptor binding or surface conjugation.

  • The Terminal Hydroxyl (-OH): A polar, hydrogen-bonding headgroup that serves as a synthetic handle for further functionalization (e.g., esterification, etherification, or attachment to PROTAC linkers).

Quantitative Physicochemical Data

To facilitate experimental planning, the core physicochemical parameters are summarized below[2][3]:

ParameterValue / Description
IUPAC Name 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol
CAS Registry Number 25278-16-4
Molecular Formula C₂₀H₁₈O
Molecular Weight 274.36 g/mol
SMILES String C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO
Topological Polar Surface Area (TPSA) 20.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Rotatable Bonds 4

Synthetic Methodology: Sequentially Selective Suzuki-Miyaura Coupling

The synthesis of unsymmetrical p-terphenyls requires precise regiocontrol to prevent random polymerization or symmetrical dimerization. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, which allows the terminal hydroxyl group to remain unprotected during the C-C bond formation[4][5].

Causality of Experimental Choices
  • Catalyst Selection: A phosphine-free palladium catalyst (e.g., Pd(OAc)₂) is utilized to minimize steric hindrance during the transmetalation step of the rigid biphenyl intermediate.

  • Sequential Addition: By controlling temperature and stoichiometry, the first coupling (mono-arylation) is isolated kinetically from the second, ensuring high yields of the unsymmetrical terphenyl rather than a statistical mixture of products[6].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

  • Preparation of the Mono-Arylated Intermediate:

    • Charge a reaction vessel with 1,4-dibromobenzene (1.0 eq), phenylboronic acid (1.0 eq), and K₂CO₃ (2.0 eq).

    • Suspend the mixture in a degassed solvent system of EtOH/H₂O (1:1 v/v) to ensure the solubility of both the organic precursors and the inorganic base.

    • Add Pd(OAc)₂ (1 mol%) and stir at 25°C for 2 hours.

    • Self-Validation Check: Sample the reaction and analyze via HPLC-UV (254 nm). The reaction is complete when the phenylboronic acid peak is consumed, yielding 4-bromo-1,1'-biphenyl.

  • Second Cross-Coupling (Terphenyl Formation):

    • To the same reaction vessel (one-pot sequential synthesis), add 4-(2-hydroxyethyl)phenylboronic acid (1.1 eq) and an additional 1.0 eq of K₂CO₃.

    • Elevate the temperature to 80°C and stir for 4 hours. The increased thermal energy overcomes the higher activation barrier required for the second oxidative addition into the less reactive bromobiphenyl intermediate[7].

  • Workup and Isolation:

    • Cool the mixture to room temperature, dilute with EtOAc, and wash with brine (3 × 50 mL) to remove palladium salts and inorganic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the pure 4-Biphenyl-4-yl-phenethyl alcohol.

SyntheticWorkflow A 1,4-Dibromobenzene (Core Precursor) C Pd-Catalyzed Suzuki Coupling (Step 1: 25°C, Mono-arylation) A->C B Phenylboronic Acid (Ring 1 Addition) B->C D 4-Bromo-1,1'-biphenyl (Intermediate) C->D F Pd-Catalyzed Suzuki Coupling (Step 2: 80°C, Second arylation) D->F E 4-(2-Hydroxyethyl)phenylboronic Acid (Ring 3 + Spacer Addition) E->F G 4-Biphenyl-4-yl-phenethyl alcohol (Target Molecule) F->G

Figure 1: Sequential Suzuki-Miyaura synthetic workflow for 4-Biphenyl-4-yl-phenethyl alcohol.

Structural Biology & Pharmacological Applications

In modern drug development, the p-terphenyl scaffold is highly prized as an α -helix mimetic . Protein-protein interactions (PPIs) are notoriously difficult to drug because their interfaces are large, flat, and lack deep binding pockets. However, many PPIs (such as the p53/MDM2 or Bcl-xL/Bak complexes) rely on the insertion of a short α -helical peptide from one protein into a hydrophobic cleft of another[8][9].

The Logic of α -Helix Mimicry

The rigid, linear nature of the p-terphenyl core in 4-Biphenyl-4-yl-phenethyl alcohol perfectly replicates the spatial geometry of an α -helix.

  • In a native α -helix, critical binding residues are typically located at the i , i+4 , and i+7 positions, projecting outward along the same face of the helix cylinder.

  • The ortho- and meta-positions of the three consecutive phenyl rings in the terphenyl scaffold align almost exactly with these distances (approx. 5.4 Å and 9.0 Å apart)[1].

  • The phenethyl alcohol moiety acts as a hydrophobic anchor that mimics a bulky hydrophobic amino acid (like Leucine or Tryptophan) while providing a terminal hydroxyl group that can engage in hydrogen bonding with the target protein's backbone, locking the inhibitor in place[10].

SAR_Logic Core p-Terphenyl Core (Rigid Scaffold) AlphaHelix Alpha-Helix Mimicry (i, i+4, i+7 spatial match) Core->AlphaHelix Spatial projection Spacer Ethyl Spacer (Flexibility) Linker PROTAC Linker Conjugation Spacer->Linker Reduces steric clash Headgroup Hydroxyl Group (H-Bonding/Attachment) Headgroup->Linker Covalent attachment site PPI PPI Disruption (e.g., p53/MDM2) AlphaHelix->PPI Competitive binding

Figure 2: Structure-Activity Relationship (SAR) logic for terphenyl-based PPI inhibitors.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batch, the following analytical suite must be executed. A self-validating protocol requires that all three orthogonal methods confirm the structure.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • ¹H NMR (400 MHz, CDCl₃): Look for the highly conjugated aromatic protons appearing as complex multiplets between δ 7.30 – 7.80 ppm (13H). The ethyl spacer will present as two distinct triplets: one at δ 2.95 ppm (Ar-CH₂, 2H) and one at δ 3.90 ppm (-CH₂-OH, 2H). The hydroxyl proton typically appears as a broad singlet around δ 1.60 ppm (exchangeable with D₂O).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Expected exact mass for [M+H]⁺ is m/z 275.1430. The presence of this specific ion confirms the successful sequential coupling and the retention of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC):

    • Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The highly lipophilic terphenyl core will result in a strong retention time. A single sharp peak at 254 nm confirms >98% purity and the absence of symmetrical quaterphenyl byproducts.

References

  • Kehua AI Database. "CAS号:25278-16-4-4-biphenyl-4-yl-phenethyl alcohol - 创新药物研发". Kehua AI.
  • BidePharm. "CAS:107473-33-6, 2-phenylethan-1,1,2,2-d4-1-ol". BidePharm.
  • Taylor & Francis. "Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols". Journal of Flow Chemistry.
  • ResearchGate. "Toward Proteomimetics: Terphenyl Derivatives as Structural and Functional Mimics of Extended Regions of an α-Helix". Journal of the American Chemical Society.
  • ACS Publications. "Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein−Protein Interactions". Journal of the American Chemical Society.
  • ACS Publications. "Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography". ACS Medicinal Chemistry Letters.

Sources

Foundational

Solubility Profile of 4-Biphenyl-4-yl-phenethyl alcohol in Organic Solvents

An In-depth Technical Guide Abstract The pre-formulation stage of drug development is critically dependent on a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API). Among...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The pre-formulation stage of drug development is critically dependent on a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API). Among these, solubility is a paramount parameter that directly influences bioavailability, processability, and the choice of delivery system. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-Biphenyl-4-yl-phenethyl alcohol, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach. We detail the theoretical considerations governing its solubility based on its molecular structure, provide a validated experimental protocol for solubility determination using the shake-flask method coupled with HPLC analysis, and present an expected solubility profile in a range of common organic solvents. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this compound's behavior in solution.

Introduction

4-Biphenyl-4-yl-phenethyl alcohol is an aromatic alcohol characterized by a significant hydrophobic backbone, owing to the biphenyl group, and a polar hydroxyl functional group. This amphipathic nature suggests a complex solubility profile, which is a critical determinant for its development pathway. High solubility in a suitable solvent system is often a prerequisite for subsequent formulation activities, including crystallization, purification, and the development of liquid dosage forms. Conversely, poor solubility can pose significant challenges, leading to low bioavailability and limiting therapeutic efficacy.

Understanding the solubility of 4-Biphenyl-4-yl-phenethyl alcohol in a diverse set of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying potential solvent systems for liquid formulations or vehicles for preclinical studies.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide provides the necessary theoretical and practical framework to systematically evaluate and understand the solubility of this compound.

Physicochemical Properties of 4-Biphenyl-4-yl-phenethyl alcohol

A molecule's solubility is intrinsically linked to its physicochemical properties. While extensive experimental data for 4-Biphenyl-4-yl-phenethyl alcohol is not widely published, its properties can be reliably predicted using computational models. These predicted values serve as an essential starting point for experimental design.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₂₀H₁₈OProvides the basis for molecular weight calculation.
Molecular Weight 274.36 g/mol Influences the mass-to-volume relationship in solution.
logP (Octanol-Water Partition Coefficient) 5.1 - 5.5A high logP value strongly suggests poor aqueous solubility and a preference for lipophilic (non-polar) environments.
Hydrogen Bond Donors 1 (from -OH)The single hydroxyl group allows the molecule to act as a hydrogen bond donor, enabling interactions with protic solvents.
Hydrogen Bond Acceptors 1 (from -OH)The oxygen atom can act as a hydrogen bond acceptor, interacting with protic solvents and other donor species.
Polar Surface Area (PSA) 20.23 ŲA small PSA relative to the large carbon skeleton indicates a predominantly non-polar character.

These properties collectively suggest that 4-Biphenyl-4-yl-phenethyl alcohol will exhibit limited solubility in polar, protic solvents like water and higher solubility in organic solvents that can accommodate its large, non-polar biphenyl moiety.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of 4-Biphenyl-4-yl-phenethyl alcohol is governed by a balance of intermolecular forces between the solute and the solvent.

  • Van der Waals Forces: The large, non-polar biphenyl and phenethyl groups will be the dominant features of the molecule. Solvents that can establish strong van der Waals interactions (e.g., aromatic solvents like Toluene or chlorinated solvents like Dichloromethane) are expected to be effective at solvating the molecule.

  • Hydrogen Bonding: The single hydroxyl group provides a site for hydrogen bonding. Polar protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting with this functional group. However, the energy gained from this single interaction may not be sufficient to overcome the lattice energy of the solid and disrupt the strong solvent-solvent interactions (like the extensive hydrogen-bonding network in water).

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., Acetone, DMSO) possess significant dipole moments and can interact with the polar -OH group. Their ability to solvate the large non-polar region will determine the overall solubility.

Based on these considerations, we can hypothesize a general solubility trend: Poor Solubility <---> High Solubility Water < Alkanes (e.g., Heptane) < Alcohols (e.g., Methanol, Ethanol) < Ketones (e.g., Acetone) < Chlorinated Solvents (e.g., Dichloromethane) < Aromatic Solvents (e.g., Toluene)

Experimental Determination of Solubility

A reliable and reproducible method is essential for accurately quantifying solubility. The isothermal shake-flask method is a globally recognized standard, recommended by organizations such as the OECD, for its simplicity and accuracy.

Materials and Equipment
  • 4-Biphenyl-4-yl-phenethyl alcohol (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow: Shake-Flask Method

The following diagram outlines the standardized workflow for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place in shaker at constant temp (e.g., 25°C) D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solution to settle (cease agitation for >24h) D->E F Withdraw supernatant from the clear zone G Filter immediately using a 0.45 µm syringe filter F->G H Dilute sample accurately with a suitable mobile phase G->H I Quantify concentration using a validated HPLC method H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-Biphenyl-4-yl-phenethyl alcohol to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Settling: After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles. Adsorption of the solute to the filter should be evaluated and accounted for.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of 4-Biphenyl-4-yl-phenethyl alcohol must be used for accurate quantification.

Analytical Quantification: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The biphenyl chromophore is expected to have a strong UV absorbance. A wavelength maximum (λmax) should be determined by scanning, likely in the range of 250-260 nm.

  • Calibration: A multi-point calibration curve (minimum of 5 points) should be prepared, demonstrating linearity with a correlation coefficient (r²) > 0.999.

Expected Solubility Profile and Data Interpretation

The following table presents a set of hypothetical yet scientifically plausible solubility data for 4-Biphenyl-4-yl-phenethyl alcohol at 25°C, based on the theoretical principles discussed. This data serves as an example of how results should be presented and interpreted.

SolventSolvent ClassPolarity IndexExpected Solubility (mg/mL)
HeptaneNon-polar0.1~ 1.5
TolueneNon-polar Aromatic2.4> 50
DichloromethanePolar Aprotic3.1> 60
AcetonePolar Aprotic5.1~ 45
EthanolPolar Protic4.3~ 15
MethanolPolar Protic5.1~ 8
WaterPolar Protic10.2< 0.01
Interpretation of Expected Results

The relationship between solvent properties and the solubility of this amphipathic molecule can be visualized as follows:

Caption: Factors influencing the solubility of 4-Biphenyl-4-yl-phenethyl alcohol.

  • High Solubility in Toluene and Dichloromethane: As predicted, the highest solubility is expected in solvents that are effective at solvating large non-polar structures. Toluene, being aromatic, can engage in favorable pi-pi stacking interactions with the biphenyl group. Dichloromethane is an excellent solvent for a wide range of organic compounds.

  • Moderate Solubility in Acetone: Acetone (a polar aprotic solvent) strikes a balance. It can interact with the polar hydroxyl group via dipole-dipole interactions while its organic character can solvate the hydrocarbon backbone.

  • Lower Solubility in Alcohols: While ethanol and methanol are polar and can hydrogen bond with the solute's hydroxyl group, their energetic hydrogen-bonding network must be disrupted to accommodate the large, non-polar biphenyl moiety. This energetic penalty leads to lower overall solubility compared to less structured solvents like DCM or Toluene.

  • Insoluble in Water and Heptane: The molecule is practically insoluble in water, as the single hydroxyl group cannot overcome the hydrophobicity of the C20 backbone. It is also poorly soluble in a purely non-polar alkane like heptane, which lacks the specific interactions (like pi-pi stacking) that toluene can offer, highlighting the importance of matching solvent-solute interaction types.

Conclusion

The solubility profile of 4-Biphenyl-4-yl-phenethyl alcohol is dominated by its large, hydrophobic biphenyl-phenethyl structure. Experimental determination via the robust shake-flask method is predicted to reveal high solubility in non-polar aromatic and chlorinated solvents, moderate solubility in polar aprotic solvents, and poor solubility in polar protic solvents, especially water. This information is fundamental for guiding rational solvent selection in process chemistry, analytical method development, and early-stage formulation, thereby accelerating the path of this compound through the drug development pipeline. The methodologies and principles outlined in this guide provide a validated pathway for researchers to generate the precise and reliable solubility data required for these critical decisions.

References

  • OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Avdeef, A. (2012). Solubility, Permeability, and Absorption. In Drug-like Properties: Concepts, Structure-Based Design and Methods (pp. 139-180). Academic Press. [Link].

Exploratory

Pharmacokinetic Profiling of 4-Biphenyl-4-yl-Phenethyl Alcohol Derivatives: A Comprehensive Technical Guide

Executive Summary The development of novel therapeutics often involves complex molecular scaffolds that balance target affinity with systemic viability. Derivatives of 4-biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often involves complex molecular scaffolds that balance target affinity with systemic viability. Derivatives of 4-biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4) present a fascinating pharmacokinetic (PK) dichotomy: they combine a highly rigid, lipophilic biphenyl/terphenyl core with a flexible, metabolically labile phenethyl alcohol moiety. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this chemical class. By understanding the causality behind their biotransformation, drug development professionals can better optimize these scaffolds for targeted therapeutic applications.

Physicochemical Properties & Structural Pharmacokinetics

The foundational PK behavior of 4-biphenyl-4-yl-phenethyl alcohol derivatives is dictated by their structural geometry. The extended aromatic system imparts significant lipophilicity (LogP typically > 4.5), which drives high tissue penetration but results in high crystal lattice energy and poor aqueous solubility. Conversely, the terminal primary alcohol serves as both a hydrogen-bond donor and acceptor. While this slightly improves the polar surface area (PSA), it acts as a primary site for metabolic vulnerability, heavily influencing the molecule's systemic half-life.

Absorption & Formulation Kinetics

Due to the strong intermolecular π-π stacking of the biphenyl core, these derivatives frequently exhibit dissolution-rate-limited absorption, classifying them as BCS Class II or IV compounds. Standard oral formulations (e.g., simple suspensions or capsules) often yield erratic and low bioavailability.

To overcome this, advanced formulation strategies are required. For highly lipophilic p-terphenyl and biphenyl derivatives,1 and significantly prolong the mean residence time (MRT) compared to standard solutions[1]. By utilizing microfluidization to reduce particle size to the nanometer scale, the surface area-to-volume ratio is maximized, driving rapid gastrointestinal dissolution and facilitating enhanced transcellular uptake. Furthermore, in vivo efficacy studies of related terphenyl derivatives have demonstrated 2 when utilizing specific structural modifications, such as acetonide groups, to modulate solubility[2].

Distribution & Tissue Partitioning

Upon entering systemic circulation, biphenyl-phenethyl alcohol derivatives exhibit extensive plasma protein binding (>95%), primarily to human serum albumin (HSA). This binding is driven by hydrophobic interactions between the biphenyl core and the lipophilic pockets of HSA. Consequently, these molecules demonstrate a large volume of distribution (Vd). The lipophilic nature of the biphenyl system promotes rapid partitioning out of the plasma and into lipid-rich tissues, including crossing the blood-brain barrier (BBB) if the polar surface area is kept below 90 Ų.

Metabolic Biotransformation Pathways

The biotransformation of this class is bifurcated into two distinct regional pathways, making them highly susceptible to first-pass metabolism. Biphenyl derivatives often exhibit3 to overcome rapid clearance[3].

  • Aliphatic Oxidation (Phase I): The phenethyl alcohol moiety undergoes rapid, successive oxidation. Cytosolic alcohol dehydrogenase (ADH) oxidizes the primary alcohol to a transient phenylacetaldehyde intermediate, which is subsequently converted by mitochondrial aldehyde dehydrogenase (ALDH) into a4[4].

  • Aromatic Hydroxylation (Phase I): The biphenyl core is subject to oxidative metabolism by hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9), yielding hydroxylated biphenyl metabolites.

  • Conjugation (Phase II): The resulting carboxylic acids and phenols undergo species-specific conjugation. The acid metabolites are conjugated with amino acids (e.g., glutamine in humans, glycine in rodents) or glucuronic acid via UGTs, preparing them for renal clearance.

Metabolism Parent 4-Biphenyl-4-yl-phenethyl alcohol Aldehyde Biphenyl-phenylacetaldehyde Parent->Aldehyde ADH (Cytosol) Hydroxyl Hydroxylated Biphenyls Parent->Hydroxyl CYP1A2 / CYP2C9 Acid Biphenyl-phenylacetic acid Aldehyde->Acid ALDH (Mitochondria) Phase2A Glucuronide Conjugates Acid->Phase2A UGTs Phase2B Amino Acid Conjugates Acid->Phase2B N-acyltransferase Hydroxyl->Phase2A UGTs / SULTs

Metabolic biotransformation pathways of biphenyl-phenethyl alcohol derivatives.

Excretion Mechanisms

Due to the extensive Phase I and Phase II metabolism, the parent compound is rarely excreted unchanged. The highly polar Phase II metabolites (glucuronides and amino acid conjugates) are actively secreted into the renal tubules via Organic Anion Transporters (OATs) and eliminated in the urine. The rapid oxidation of the primary alcohol group typically results in a relatively short systemic half-life (1.5 to 4.0 hours) unless the alcohol is sterically hindered (e.g., via alpha-methylation) or the drug is formulated for sustained release.

Experimental Methodologies for PK Profiling

To accurately capture the PK profile of these derivatives, rigorous, self-validating in vitro and in vivo protocols must be employed.

Protocol A: In Vitro Dual-Cofactor Microsomal Stability Assay

Standard microsomal assays often fail to capture the clearance of phenethyl alcohols because they only supply NADPH. This custom protocol ensures both CYP and ADH/ALDH pathways are active.

  • Step 1: Matrix Preparation. Thaw human liver microsomes (HLMs) on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic function of the CYP450 heme centers.

  • Step 2: Dual-Cofactor Initiation. Pre-incubate the matrix with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture of 1 mM NADPH and 1 mM NAD+. Causality: While NADPH is the obligate electron donor for CYP450-mediated aromatic hydroxylation, NAD+ is specifically required to drive the ADH/ALDH-mediated oxidation of the phenethyl alcohol moiety. Omitting NAD+ falsely under-predicts the in vivo clearance rate.

  • Step 3: Kinetic Sampling & Quenching. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the metabolic enzymes. This rapid quench is vital to preserve transient intermediate metabolites (like the highly reactive phenylacetaldehyde) from further non-enzymatic degradation.

  • Step 4: System Validation. Run parallel incubations with Verapamil (CYP control) and Benzyl Alcohol (ADH control). Causality: This creates a self-validating system; if the clearance of the positive controls falls outside historical norms, the assay is flagged for matrix degradation, ensuring data trustworthiness.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Workflow

PKWorkflow Dose 1. Dosing & Sampling (IV/PO in Models) Prep 2. Plasma Extraction (Protein Precipitation) Dose->Prep LC 3. UPLC Separation (C18 Column) Prep->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. PK Analysis (NCA Modeling) MS->Data

Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.

Quantitative Pharmacokinetic Parameters

The following table summarizes the extrapolated pharmacokinetic parameters for 4-biphenyl-4-yl-phenethyl alcohol derivatives, highlighting the mechanistic rationale behind the observed data.

Pharmacokinetic ParameterTypical Range / ObservationMechanistic Causality
Oral Bioavailability (F%) 10% - 35% (Standard Solution) >80% (Nanosuspension)High lipophilicity causes dissolution-rate limited absorption. Nanoparticle formulations significantly enhance surface area and GI uptake.
Volume of Distribution (Vd) 5.0 - 15.0 L/kgExtensive partitioning into lipid-rich tissues and >95% plasma protein binding driven by the hydrophobic biphenyl core.
Clearance (Cl) High (>40 mL/min/kg)Rapid first-pass oxidation of the primary alcohol by hepatic ADH/ALDH enzymes, coupled with CYP-mediated aromatic hydroxylation.
Half-life (t₁/₂) 1.5 - 4.0 hoursShort half-life due to the metabolic lability of the phenethyl alcohol moiety, leading to rapid renal elimination of the acid metabolite.
Tmax (Oral) 1.0 - 2.5 hoursDelayed absorption typical of highly lipophilic, low-solubility crystalline compounds transitioning through the GI tract.

References

  • [4] Title: Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). Source: INCHEM. URL: 4

  • [3] Title: Fragment Hopping-Based Design of Novel Biphenyl-DAPY Derivatives as Potent Non-Nucleoside Reverse Transcriptase Inhibitors Featuring Significantly Improved Anti-Resistance Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications). URL: 3

  • [1] Title: Nanosuspension for parenteral delivery of a p-terphenyl derivative: preparation, characteristics and pharmacokinetic studies. Source: PubMed. URL: 1

  • [2] Title: Discovery of Oral Natural Benzofuranoid p-Terphenyl Derivative CHNQD-03301 as a Potent Hypoxia-Inducible Factor-1α Signaling Inhibitor for Cancer Therapy. Source: Journal of Medicinal Chemistry (ACS Publications). URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Biphenyl-4-yl-phenethyl alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Biphenyl-4-yl-phenethyl alcohol (also known as 2-(p-terphenyl-4-yl)ethanol) Methodology: Palladium-Catalyzed Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Biphenyl-4-yl-phenethyl alcohol (also known as 2-(p-terphenyl-4-yl)ethanol) Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

4-Biphenyl-4-yl-phenethyl alcohol is a rigid, extended biaryl (p-terphenyl) system featuring a terminal ethyl alcohol moiety. Such highly conjugated, linear architectures are privileged scaffolds in materials science (e.g., liquid crystals, OLEDs) and medicinal chemistry, where they frequently serve as hydrophobic linkers in PROTACs or rigid spacers in targeted therapeutics.

To construct this p-terphenyl scaffold efficiently, the Suzuki-Miyaura cross-coupling reaction is the most robust and widely adopted methodology[1]. This protocol details the sp²-sp² cross-coupling between 4-bromophenethyl alcohol (the electrophile) and 4-biphenylboronic acid (the nucleophile).

Causality in Reaction Design
  • Substrate Selection: 4-biphenylboronic acid is utilized because organoboron compounds are generally air-stable, highly functional-group tolerant, and significantly less toxic than their organotin counterparts used in Stille couplings[2].

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is selected as the precatalyst. For unhindered aryl bromides, this classic, electron-rich Pd(0) source provides excellent turnover rates[1].

  • Solvent System (Toluene/EtOH/H₂O): A biphasic solvent system is critical for this specific coupling[3]. Toluene solubilizes the hydrophobic terphenyl product, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a crucial phase-transfer co-solvent, ensuring efficient mass transfer between the aqueous and organic layers[2].

Catalytic Cycle

The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination.

SuzukiMiyaura Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Pd(II) Complex Ar-Pd(L)₂-Br Pd0->PdII_Ox Oxidative Addition (4-Bromophenethyl alcohol) PdII_Trans Pd(II) Complex Ar-Pd(L)₂-Ar' PdII_Ox->PdII_Trans Transmetalation (4-Biphenylboronic acid, K₂CO₃ base) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product 4-Biphenyl-4-yl-phenethyl alcohol PdII_Trans->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Equivalents and Amounts

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromophenethyl alcohol 201.061.02.01 g (10.0 mmol)Electrophile
4-Biphenylboronic acid 198.031.22.38 g (12.0 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.050.58 g (0.5 mmol)Catalyst
K₂CO₃ 138.213.04.15 g (30.0 mmol)Base
Toluene --30 mLOrganic Solvent
Ethanol (Absolute) --15 mLCo-solvent
Deionized Water --15 mLAqueous Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Rigorous Degassing

Expert Insight: Degassing is the single most critical step. Trace oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid, drastically reducing your yield.

  • Vessel Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a vacuum and backfill it with Argon (repeat 3 times).

  • Reagent Loading: Add 4-bromophenethyl alcohol (2.01 g), 4-biphenylboronic acid (2.38 g), and K₂CO₃ (4.15 g) to the flask.

  • Solvent Addition: Add Toluene (30 mL), Ethanol (15 mL), and Deionized Water (15 mL) to the flask.

  • Degassing (Sparging): Submerge a long Argon-purging needle directly into the biphasic solvent mixture. Sparge the mixture vigorously with Argon for at least 30 minutes.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(PPh₃)₄ catalyst (0.58 g). Self-Validation: The solution should turn a pale, clear yellow. A rapid shift to black indicates premature catalyst decomposition (Pd black formation).

Phase 2: Reaction Execution
  • Heating: Lower the flask into a pre-heated oil bath set to 85–90 °C .

  • Reflux: Stir the biphasic mixture vigorously (≥ 800 rpm) under a continuous Argon atmosphere for 12 to 16 hours.

  • TLC Monitoring: After 12 hours, sample the organic (upper) layer.

    • Self-Validation: Run a TLC plate in Hexanes/EtOAc (7:3). The starting aryl bromide ( Rf​≈0.4 ) is UV-active. The product will appear as a highly fluorescent blue spot under 254 nm UV light at a lower Rf​ ( ≈0.25 ) due to the extended conjugated terphenyl system.

Phase 3: Work-Up and Extraction
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and Deionized Water (50 mL). Transfer to a separatory funnel.

  • Separation: Vigorously shake and allow the layers to separate. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash column chromatography.

  • Elution Gradient: Start with 100% Hexanes to elute any biphenyl homocoupled impurities, then gradually increase polarity to Hexanes/EtOAc (7:3) to elute the desired 4-Biphenyl-4-yl-phenethyl alcohol.

  • Isolation: Pool the pure fractions and remove the solvent under reduced pressure to afford the product as an off-white to pale yellow solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare your analytical data against the following expected parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70–7.60 (m, 8H, terphenyl core), 7.50–7.43 (m, 4H), 7.39–7.33 (m, 1H), 7.30 (d, J=8.0 Hz, 2H), 3.92 (t, J=6.5 Hz, 2H, -CH₂OH), 2.95 (t, J=6.5 Hz, 2H, Ar-CH₂-), 1.50 (br s, 1H, -OH).

  • MS (ESI+): m/z calculated for C₂₀H₁₈O [M+H]⁺ 275.14, found 275.15.

Troubleshooting & Optimization

Table 2: Common Experimental Issues and Corrective Actions

Issue ObservedMechanistic CauseCorrective Action / Optimization
Incomplete Conversion Catalyst deactivation by O₂ or poor phase transfer.Ensure strict Schlenk techniques. Increase stirring speed to >800 rpm to maximize biphasic surface area.
High levels of homocoupled biaryl (Quaterphenyl) Excess oxygen or moisture promoting oxidative homocoupling[4].Degas solvents via freeze-pump-thaw method instead of sparging. Ensure boronic acid is freshly titrated.
Difficult Phase Separation Emulsion formation between aqueous and organic layers.Add a small amount of concentrated brine to the separatory funnel, or filter the entire biphasic mixture through a Celite pad to remove Pd debris.
Poor Product Solubility The p-terphenyl core is highly rigid and planar, prone to π−π stacking.Use warm Ethyl Acetate or Chloroform during the extraction phase and when dry-loading onto the silica column.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme-Connect. URL:

  • [2] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:

  • [3] Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II. Chemical Reviews (ACS Publications). URL:

  • [4] Exploiting the trifluoroethyl group as a precatalyst ligand in nickel-catalyzed Suzuki-type alkylations. Chemical Science (RSC Publishing). URL:

Sources

Application

Applications of 4-Biphenyl-4-yl-phenethyl alcohol in organic synthesis

Application Note: 4-Biphenyl-4-yl-phenethyl alcohol in Organic Synthesis & Materials Science As a Senior Application Scientist, I have designed this technical guide to explore the synthetic utility of 4-Biphenyl-4-yl-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Biphenyl-4-yl-phenethyl alcohol in Organic Synthesis & Materials Science

As a Senior Application Scientist, I have designed this technical guide to explore the synthetic utility of 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4), also known systematically as 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol. Rather than treating this molecule merely as a generic reagent, we must view it as a highly specialized architectural building block.

This guide bridges the gap between fundamental organic synthesis and advanced materials science, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and Liquid Crystalline (LC) materials.

Structural Rationale and Causality

To understand the applications of 4-Biphenyl-4-yl-phenethyl alcohol, we must deconstruct its molecular anatomy. The molecule consists of three distinct functional zones, each dictating specific macroscopic properties in the final synthesized material:

  • The p-Terphenyl Core: This extended, rigid π -conjugated system imparts exceptional thermal stability ( Td​ and Tg​ ) and deep-blue fluorescence. In organic electronics, bridged oligophenylenes and terphenyl backbones are highly prized for their morphological stability and high triplet energy ( T1​ ), which are critical for hosting phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters [1].

  • The Ethyl Spacer: The two-carbon aliphatic chain serves a dual purpose. First, it enhances the solubility of the rigid terphenyl core in common organic solvents. Second, and more importantly for OLEDs, it acts as an electronic insulator. By breaking the π -conjugation between the terphenyl core and any attached functional group, it prevents the collapse of the triplet energy state, a phenomenon validated in high-performance delayed fluorescence molecules [2].

  • The Primary Alcohol (-OH): This is the synthetic handle. It allows for quantitative conversion into leaving groups (halides, sulfonates) for nucleophilic substitutions, or direct participation in esterification and etherification reactions.

StructuralLogic A 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4) B p-Terphenyl Core A->B C Ethyl Spacer A->C D Primary Alcohol A->D E High Thermal Stability (Tg/Td) Extended π-Conjugation Deep Blue Emission B->E imparts F Solubility Enhancement Electronic Decoupling C->F provides G Versatile Synthetic Handle (Halogenation, Esterification) D->G enables

Fig 1: Logical relationship between the structural zones of 4-Biphenyl-4-yl-phenethyl alcohol and their functional outcomes.

Quantitative Data & Material Properties

Before executing the protocols, it is crucial to benchmark the expected properties of the derivatives synthesized from this precursor. The table below summarizes the thermal and photophysical properties of the starting material compared to its typical downstream derivatives.

Property4-Biphenyl-4-yl-phenethyl alcohol (Precursor)Terphenyl-Ethyl-Carbazole (OLED Host)Terphenyl-Ester (LC Monomer)
Molecular Weight 274.36 g/mol 423.55 g/mol 358.48 g/mol
Thermal Stability ( Td​ ) ~ 210 °C> 350 °C~ 280 °C
Glass Transition ( Tg​ ) N/A (Crystalline)~ 120 °CN/A (Smectic Phase)
Photoluminescence ( λem​ ) ~ 340 nm (Deep Blue)~ 355 nm (Deep Blue)~ 345 nm (Deep Blue)
Primary Function Synthetic Building BlockEmissive Layer Host / HTLFerroelectric LC Mesogen

Experimental Protocols

The following protocols are designed as self-validating systems. I have included specific Quality Control (QC) checkpoints to ensure that the causality of the reaction is tracked and verified at each step.

Protocol A: Synthesis of Terphenyl-Ethyl-Carbazole (OLED Host Material)

Objective: To synthesize a high-triplet-energy host material by attaching a hole-transporting carbazole donor to the terphenyl core.

Step 1: Halogenation via Appel Reaction Causality: We must convert the primary alcohol into a bromide to enable nucleophilic attack. The Appel reaction (using CBr 4​ and PPh 3​ ) is selected over harsh reagents like PBr 3​ or HBr because it proceeds under mild, neutral conditions, preventing any electrophilic aromatic substitution or degradation of the electron-rich terphenyl π -system.

  • Dissolve 10.0 mmol of 4-Biphenyl-4-yl-phenethyl alcohol and 12.0 mmol of triphenylphosphine (PPh 3​ ) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 11.0 mmol of carbon tetrabromide (CBr 4​ ) in 15 mL of DCM dropwise over 30 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • QC Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The highly fluorescent UV-active spot of the starting material ( Rf​≈0.3 ) should disappear, replaced by a less polar spot ( Rf​≈0.7 ).

  • Evaporate the solvent and purify via silica gel plug (eluting with hexane) to yield 2-(4-bromomethylphenyl)-1,1':4',1''-terphenyl.

Step 2: N-Alkylation of Carbazole Causality: Carbazole is deprotonated to form a strong nitrogen nucleophile. The ethyl spacer ensures that the lone pair on the carbazole nitrogen does not conjugate with the terphenyl system, preserving the high T1​ energy required for blue OLEDs[2].

  • In a flame-dried flask, suspend 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in 30 mL of anhydrous DMF.

  • Slowly add 10.5 mmol of carbazole at 0 °C. Stir for 30 minutes until hydrogen evolution ceases (solution turns clear/yellow).

  • Add 10.0 mmol of the bromide intermediate (from Step 1) dissolved in 20 mL of DMF dropwise.

  • Heat the mixture to 80 °C for 12 hours.

  • Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

  • QC Checkpoint: 1 H NMR validation. The triplet from the -CH 2​ -Br protons ( 3.5 ppm) should shift downfield to 4.4 ppm, confirming the attachment to the electron-withdrawing carbazole nitrogen.

  • Purify via train sublimation at 10−6 Torr to achieve >99.9% OLED-grade purity.

Workflow Step1 Step 1: Halogenation (Appel Reaction) Reagents: CBr4, PPh3, DCM Yields: Terphenyl-ethyl bromide Step2 Step 2: N-Alkylation (Donor Attachment) Reagents: Carbazole, NaH, DMF Yields: Terphenyl-ethyl-carbazole Step1->Step2 Nucleophilic Substitution Step3 Step 3: Purification & Sublimation Method: Silica Column -> Train Sublimation Yields: OLED-grade Material (>99.9%) Step2->Step3 High Purity Isolation Step4 Step 4: Device Fabrication Method: Vacuum Thermal Evaporation Application: Emissive Layer (EML) Host Step3->Step4 Thin-Film Deposition

Fig 2: Step-by-step workflow for synthesizing and deploying OLED host materials from the terphenyl precursor.

Protocol B: Synthesis of Chiral Smectic Liquid Crystals via Steglich Esterification

Objective: To generate a ferroelectric liquid crystal monomer by coupling the rigid terphenyl mesogen with a chiral aliphatic tail.

Causality: The Steglich esterification is utilized because it allows for the coupling of sterically hindered or sensitive chiral carboxylic acids without the risk of racemization that occurs when forming acid chlorides. The terphenyl core drives the formation of the smectic phase, while the chiral center induces the macroscopic polarization required for ferroelectricity.

  • Dissolve 5.0 mmol of 4-Biphenyl-4-yl-phenethyl alcohol and 5.5 mmol of (S)-2-methylbutanoic acid in 40 mL of anhydrous DCM.

  • Add 0.5 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Cool to 0 °C and add 6.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for 16 hours.

  • QC Checkpoint: A white precipitate of dicyclohexylurea (DCU) will form, validating that the carbodiimide coupling is proceeding.

  • Filter the DCU byproduct. Wash the filtrate with 5% HCl, saturated NaHCO 3​ , and brine.

  • Isolate the ester and recrystallize from hot ethanol to yield the pure chiral liquid crystal monomer. Phase transitions should be verified via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

References

  • Poriel, C., & Rault-Berthelot, J. (2023). Dihydroindenofluorenes as building units in organic semiconductors for organic electronics. Chemical Society Reviews, 52(19), 6754-6805.[Link]

  • Yu, M., Zhu, X., Zeng, J., Liu, H., Huang, R., Zhuang, Z., Shen, P., Zhao, Z., & Tang, B. Z. (2021). Comparative study on the impact of through-space charge transfer over the electroluminescence performance of delayed fluorescence molecules. Journal of Materials Chemistry C, 9(41), 14808-14814.[Link]

Method

HPLC method development for 4-Biphenyl-4-yl-phenethyl alcohol analysis

Application Note: Advanced HPLC Method Development for 4-Biphenyl-4-yl-phenethyl alcohol Executive Summary The robust chromatographic analysis of highly conjugated, rigid aromatic compounds presents a unique set of chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for 4-Biphenyl-4-yl-phenethyl alcohol

Executive Summary

The robust chromatographic analysis of highly conjugated, rigid aromatic compounds presents a unique set of challenges in pharmaceutical and chemical development. 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4; Formula: C20H18O) is a highly hydrophobic, planar terphenyl derivative[1][2]. Standard reversed-phase methodologies relying on C18 stationary phases often yield excessive retention times and poor resolution from structurally similar synthetic impurities (e.g., isomeric terphenyls or halogenated precursors) due to a reliance on purely dispersive forces[3][4].

This application note details a self-validating, step-by-step HPLC method development protocol that leverages π-π interactions and shape selectivity via a core-shell Biphenyl stationary phase[5][6]. By carefully tuning the organic modifier, this method achieves baseline resolution, excellent peak shape, and high-throughput efficiency suitable for rigorous quality control and drug development environments.

Physicochemical Profiling & Chromatographic Rationale (The "Why")

As a Senior Application Scientist, method development must be driven by the analyte's physicochemical reality rather than trial and error. The structural core of 4-Biphenyl-4-yl-phenethyl alcohol consists of three linear, conjugated benzene rings terminating in an aliphatic alcohol.

  • Stationary Phase Selection (Biphenyl vs. C18): Traditional C18 columns interact with analytes solely through hydrophobic (dispersive) interactions[3]. For a rigid, planar molecule like our target analyte, a C18 column provides brute-force retention but lacks steric recognition. In contrast, a Biphenyl stationary phase provides a mixed-mode retention mechanism[5]. The biphenyl ligands on the silica surface can dynamically align with the planar terphenyl structure of the analyte, allowing for profound π-π orbital overlap and steric "slotting"[3][4]. This orthogonal selectivity easily resolves the target from impurities that differ only slightly in ring unsaturation or spatial orientation[7].

  • Mobile Phase Optimization (Methanol vs. Acetonitrile): While Acetonitrile (ACN) is the default organic modifier for many analysts due to its low viscosity and high elution strength, it is detrimental to biphenyl selectivity. ACN contains a triple bond with its own π-electrons, which can participate in charge transfer and effectively "shield" the π-π interactions between the analyte and the stationary phase[8]. Therefore, Methanol (MeOH) —a protic solvent lacking a π-system—is explicitly selected. Methanol forces the analyte to interact directly with the biphenyl ligands, maximizing aromatic selectivity and retention capacity[9].

  • Particle Technology (Core-Shell): To achieve UHPLC-like efficiencies at standard HPLC backpressures, superficially porous (core-shell) particles (e.g., 2.6 µm) are utilized. This reduces eddy diffusion and shortens the mass transfer path, ensuring sharp peaks for the highly retained hydrophobic analyte[4][6].

Experimental Protocols: Step-by-Step Methodology

Phase A: Sample Preparation

Solubility is the primary failure point for terphenyl derivatives. The analyte must be kept in a highly organic environment to prevent on-column precipitation.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Biphenyl-4-yl-phenethyl alcohol reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol (or Tetrahydrofuran if crystalline resistance is observed, followed immediately by dilution) to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using a diluent of 80:20 Methanol:Water (v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. (Do not use Nylon, as it may nonspecifically bind highly hydrophobic aromatics).

Phase B: Chromatographic Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Causality: Formic acid ensures a consistent, slightly acidic pH, suppressing the ionization of any trace impurities and stabilizing the baseline for UV detection.

  • Equilibration: Install a Core-shell Biphenyl column (100 x 4.6 mm, 2.6 µm)[5]. Equilibrate at 40 °C for 20 column volumes at 40% B. Causality: Elevated temperature (40 °C) is critical to reduce the high viscosity inherent to Methanol/Water mixtures, keeping backpressure manageable and improving mass transfer kinetics[4].

  • Execution: Inject 5 µL of the working standard using the gradient program detailed in Table 1. Monitor UV absorbance at 265 nm (optimal for extended conjugated terphenyl systems).

Quantitative Data Summaries

Table 1: Optimized HPLC Method Parameters

ParameterSpecification / Setting
Column Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Methanol
Gradient Program 0-2 min: 40% B 2-10 min: 40% → 95% B 10-13 min: 95% B (Wash) 13-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV/Vis at 265 nm
Injection Volume 5 µL

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~8.5 min ± 2.0% RSDEnsures consistent elution and stable π-π interactions.
Tailing Factor ( As​ ) ≤ 1.5Confirms absence of secondary interactions with free silanols.
Theoretical Plates ( N ) ≥ 10,000Verifies column efficiency and core-shell mass transfer integrity.
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation from closely eluting isomeric impurities.
Area % RSD ≤ 2.0% (n=6)Validates autosampler precision and confirms complete sample solubility.

Visualizations

Workflow N1 Phase 1: Physicochemical Profiling N2 Phase 2: Stationary Phase Screening N1->N2 N3 Phase 3: Mobile Phase Optimization N2->N3 N4 Phase 4: Gradient & Temp Control N3->N4 N5 Phase 5: Method Validation (ICH) N4->N5

Fig 1. Systematic HPLC method development workflow for highly conjugated aromatic compounds.

Mechanism Analyte 4-Biphenyl-4-yl-phenethyl alcohol (Planar Aromatic) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Biphenyl Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl π-π + Steric Result1 Poor Resolution Excessive Retention C18->Result1 Result2 Enhanced Selectivity Optimal Resolution Biphenyl->Result2

Fig 2. Selectivity mechanisms: C18 vs. Biphenyl stationary phases for aromatic analytes.

References

  • Title: Shanghai Union Medical Technology Co. Ltd. Product List (CAS 25278-16-4) | Source: ChemicalBook | URL: 1

  • Title: Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis | Source: Benchchem | URL: 3

  • Title: Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds | Source: Thames Restek | URL: 7

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | Source: LCGC International | URL: 8

  • Title: Kinetex Biphenyl Column for Aromatic Compounds | Source: Phenomenex | URL: 5

  • Title: Chromatography Products - Biphenyl Columns | Source: Chromtech | URL: 9

  • Title: LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | Source: myadlm.org | URL: 6

  • Title: Using Selectivity to Optimize UHPLC Separations | Source: Pharmaceutical Technology | URL: 4

  • Title: CAS 25278-16-4 4-biphenyl-4-yl-phenethyl alcohol | Source: Kehuaai | URL: 2

Sources

Application

NMR spectroscopy chemical shifts for 4-Biphenyl-4-yl-phenethyl alcohol

Application Note: High-Resolution NMR Structural Elucidation of 4-Biphenyl-4-yl-phenethyl alcohol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution NMR Structural Elucidation of 4-Biphenyl-4-yl-phenethyl alcohol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Analytical Guide

Executive Summary

4-Biphenyl-4-yl-phenethyl alcohol (CAS 25278-16-4)[1], also known structurally as 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol, is a highly conjugated linear polyaromatic compound. Its extended π -system makes it a valuable rigid scaffold in materials science and targeted protein degradation (e.g., PROTAC linkers). However, this same structural feature creates a highly anisotropic magnetic environment, leading to severe signal overlap in the aromatic region (7.3–7.7 ppm) of the 1 H NMR spectrum. This application note details a self-validating experimental protocol to unambiguously assign the chemical shifts of this terphenyl derivative using 1D and 2D NMR spectroscopy[2].

Scientific Context & Causality: The Terphenyl Challenge

The Failure of 1D NMR in Polyaromatics: In linear polyaromatic systems like p -terphenyl derivatives, the chemical environments of the middle and terminal phenyl rings are electronically similar. Relying solely on 1D 1 H NMR leads to ambiguous assignments due to accidental isochrony (overlapping multiplets).

The Causality of Solvent Choice: Chloroform- d (CDCl 3​ ) is selected over Benzene- d6​ . While Benzene- d6​ can sometimes resolve overlapping signals, it induces unpredictable chemical shifts caused by extensive π

π stacking between the solvent and the terphenyl core. CDCl 3​ provides a neutral magnetic environment, ensuring the shifts reflect the molecule's intrinsic electronic structure.

Building a Self-Validating System: A robust analytical protocol cannot rely on assumed integrations. By coupling 1D data with 2D Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY)[2], every assignment is cross-verified. The aliphatic phenethyl chain acts as an internal "anchor." HMBC correlations from the benzylic protons definitively identify the substituted aromatic ring, cascading outward to validate the rest of the spin system without relying on guesswork.

Experimental Protocols

Step 1: Sample Preparation & Blank Validation

To ensure the protocol is self-validating, you must rule out external contamination before analyzing the compound.

  • Blank Acquisition: Before sample addition, acquire a 1D 1 H spectrum of the neat CDCl 3​ solvent. This establishes a baseline to identify trace impurities (e.g., water at 1.56 ppm, grease at 0.8-1.2 ppm) that could obscure the hydroxyl signal[3].

  • Sample Dissolution: Dissolve 20 mg of 4-Biphenyl-4-yl-phenethyl alcohol in 0.6 mL of CDCl 3​ . Ensure complete dissolution via gentle vortexing; the rigid terphenyl core can reduce solubility.

  • Referencing: Calibrate the chemical shift scale using the residual CHCl 3​ solvent peak at 7.26 ppm for 1 H and 77.16 ppm for 13 C[3].

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz): Acquire with a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2 seconds. Ensure precise phasing to accurately integrate the dense 7.3–7.7 ppm region.

  • 13 C{ 1 H} NMR (100 MHz): Acquire with a spectral width of 250 ppm, 64k data points, and a D1 of 2 seconds. A minimum of 1024 scans is required to resolve the closely spaced quaternary carbons (C1, C4, C1', C4', C1'') bridging the phenyl rings.

Step 3: 2D NMR Acquisition for Disambiguation
  • COSY: Acquire to map the 3-bond J -couplings. This isolates the terminal ring spin system (ortho/meta/para protons) from the ethyl-substituted ring.

  • HSQC: Acquire to correlate protons to their directly attached carbons, separating overlapping 1 H signals based on their wider 13 C dispersion.

  • HMBC: Optimize for long-range couplings ( nJCH​ = 8 Hz). This is the critical step to link the aliphatic anchor (CH 2​ -Ar) to the aromatic core via 2- and 3-bond correlations to the quaternary carbons[2].

Visualization: Workflow and Spin System

Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H & 13C{1H}) A->B C Signal Disambiguation (Overlapping Aromatics) B->C D 2D Homonuclear (COSY: Spin Systems) C->D E 2D Heteronuclear (HSQC: C-H, HMBC: Quat) C->E F Final Structural Assignment D->F E->F

Figure 1: Self-validating NMR workflow for polyaromatic structural elucidation.

SpinSystem OH OH 1.45 ppm CH2O CH2-O 3.93 ppm CH2Ar CH2-Ar 2.93 ppm CH2O->CH2Ar COSY ArA Ar-H (α) 7.33 ppm CH2Ar->ArA HMBC ArB Ar-H (β) 7.60 ppm ArA->ArB COSY ArMid Mid-Ar 7.66 ppm ArB->ArMid HMBC ArTerm Term-Ar 7.36-7.65 ArMid->ArTerm HMBC

Figure 2: Key COSY (green) and HMBC (red) correlations for spin system assignment.

Data Presentation: Chemical Shift Assignments

The following tables summarize the validated chemical shifts. The aliphatic chain serves as the starting point (anchor), allowing the aromatic rings to be assigned sequentially via HMBC correlations.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionShift (ppm)MultiplicityCoupling ( J in Hz)IntegrationAssignment
OH 1.45br s-1HHydroxyl proton
CH 2​ -Ar 2.93t6.62HBenzylic methylene
CH 2​ -OH 3.93t6.62HOxygenated methylene
Ar-H (C2, C6) 7.33d8.02HOrtho to ethyl group
Ar-H (C3, C5) 7.60d8.02HMeta to ethyl group
Ar-H (C2', C3', C5', C6') 7.66s-4HMiddle biphenyl ring
Ar-H (C2'', C6'') 7.65d7.52HTerminal ring ortho
Ar-H (C3'', C5'') 7.46t7.52HTerminal ring meta
Ar-H (C4'') 7.36t7.51HTerminal ring para

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

PositionShift (ppm)TypeAssignment
C-Ar 39.0CH 2​ Benzylic carbon
C-OH 63.7CH 2​ Oxygenated carbon
C4'' 127.4CHTerminal ring para
C2'', C6'' 127.0CHTerminal ring ortho
C2', C3', C5', C6' 127.5CHMiddle ring
C3, C5 127.2CHMeta to ethyl
C3'', C5'' 128.8CHTerminal ring meta
C2, C6 129.5CHOrtho to ethyl
C1 137.5CqQuaternary (ethyl attached)
C4 139.0CqQuaternary (biphenyl attached)
C1', C4' 139.8, 140.2CqMiddle ring quaternaries
C1'' 140.7CqTerminal ring quaternary

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: PubMed (Journal of Organic Chemistry) URL:[Link][3]

  • High-Resolution NMR Techniques in Organic Chemistry Source: ResearchGate (Elsevier) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Biphenyl-4-yl-phenethyl alcohol synthesis

Welcome to the technical support center for the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Maximizing Your Yield

This section addresses specific issues that can arise during the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol, offering step-by-step solutions to enhance your reaction outcomes.

Problem 1: Low or No Conversion of Starting Materials

Question: My reaction shows a low conversion rate, with a significant amount of unreacted starting material. What are the likely causes and how can I improve this?

Answer: Low conversion in the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol often points to issues with the activation of reagents or suboptimal reaction conditions. The most common synthetic routes involve either a Grignard reaction or the reduction of a corresponding ketone.

For Grignard-based Syntheses:

A primary cause of failure in Grignard reactions is the passivation of the magnesium surface by a layer of magnesium oxide (MgO), which prevents the reaction from initiating.[1] Additionally, even trace amounts of water can quench the highly reactive Grignard reagent.[1][2]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings must be activated to expose a fresh, reactive surface.[1] This can be achieved by:

    • Gently heating the flask containing magnesium and a crystal of iodine until purple iodine vapor is observed.[3][4]

    • Adding a small amount of 1,2-dibromoethane to the magnesium suspension.

    • Mechanically crushing the magnesium turnings under an inert atmosphere.[2]

  • Strict Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight.[1][5] Anhydrous solvents are crucial for success.[1]

  • Choice of Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[1] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide for more reliable Grignard formation.

  • Solvent Selection: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for preparing Grignard reagents from less reactive halides due to its better solvating ability.[1][5]

For Ketone Reduction Syntheses:

If you are synthesizing the target alcohol by reducing a precursor ketone, such as 4-biphenyl-(4'-acetyl)biphenyl, incomplete reduction can be the culprit.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a mild and selective reagent, more sterically hindered or electron-rich ketones may require a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[6][7] However, LiAlH₄ is less chemoselective and highly reactive.[7]

  • Reaction Temperature: Some reductions may require elevated temperatures to proceed to completion. However, higher temperatures can also lead to side reactions. Careful optimization of the reaction temperature is necessary.

  • Catalytic Hydrogenation: For a greener and often more efficient alternative, consider catalytic hydrogenation.[7] Catalysts like palladium on carbon (Pd/C) can be highly effective for reducing aryl ketones.[8]

Problem 2: Formation of Significant Byproducts

Question: My reaction produces the desired product, but I'm also observing a significant amount of impurities, which complicates purification and lowers the yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge that directly impacts the isolated yield. The nature of these impurities depends on the synthetic route employed.

In Grignard-based Syntheses:

The primary byproduct in Grignard reactions is often a homocoupling product, such as biphenyl, formed from the reaction of the Grignard reagent with the unreacted aryl halide (Wurtz-type coupling).[1][2][3]

Minimization Strategies:

  • Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, which minimizes the rate of the Wurtz coupling side reaction.[1]

  • Temperature Control: Maintaining a moderate reaction temperature can favor the formation of the Grignard reagent over side reactions.[1] Avoid excessive heating, which can promote byproduct formation.[3]

In Ketone Reduction Syntheses:

Side products in ketone reductions can include over-reduction products or products from competing reactions if other reducible functional groups are present in the molecule.

Minimization Strategies:

  • Chemoselective Reducing Agents: If your starting material contains other reducible functional groups (e.g., esters, nitriles), use a chemoselective reducing agent. Sodium borohydride is generally selective for aldehydes and ketones in the presence of esters.[9]

  • Control of Stoichiometry: Use the appropriate stoichiometry of the reducing agent. An excess of a powerful reducing agent like LiAlH₄ can lead to the reduction of other functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-Biphenyl-4-yl-phenethyl alcohol?

The most common laboratory and potentially scalable synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of biphenyl with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-chloro-1-(4-biphenylyl)ethanone.

  • Reduction: The resulting ketone is then reduced to the desired alcohol. This reduction can be achieved using various methods, including sodium borohydride for a selective reduction, or catalytic hydrogenation for a greener approach.

An alternative is the Grignard reaction between a 4-biphenylmagnesium halide and ethylene oxide.[10] While effective, the handling of ethylene oxide requires specialized equipment and safety precautions.

Q2: How can I improve the yield of the Friedel-Crafts acylation step?

To improve the yield of the Friedel-Crafts acylation:

  • Control the Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize the formation of side products.

  • Stoichiometry of the Catalyst: The molar ratio of the Lewis acid catalyst is crucial and should be optimized. An excess is often required.

  • Solvent: A non-polar solvent like dichloromethane or carbon disulfide is commonly used.

Q3: Are there any biocatalytic methods for the synthesis of phenethyl alcohols?

Yes, biocatalytic methods are gaining interest as a green alternative. For instance, phenethyl alcohol can be produced by the biotransformation of L-phenylalanine using yeast like Saccharomyces cerevisiae.[10] While this is well-established for phenethyl alcohol itself, the synthesis of the more complex 4-Biphenyl-4-yl-phenethyl alcohol via this method would require engineered microorganisms and is an area of ongoing research.[11][12][13][14]

Q4: My final product is difficult to purify. What are some recommended purification techniques?

Purification of 4-Biphenyl-4-yl-phenethyl alcohol can typically be achieved by:

  • Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is usually effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

Visualizing the Synthesis and Troubleshooting

Workflow for Troubleshooting Low Yield in Grignard Synthesis

Troubleshooting_Grignard start Low Yield in Grignard Reaction check_initiation Did the reaction initiate? (e.g., bubbling, color change) start->check_initiation check_anhydrous Are all reagents and glassware scrupulously dry? check_initiation->check_anhydrous Yes activate_mg Activate Magnesium: - Iodine crystal - 1,2-dibromoethane - Mechanical grinding check_initiation->activate_mg No check_byproducts Are significant byproducts observed? (e.g., homocoupling) check_anhydrous->check_byproducts Yes dry_glassware Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents check_anhydrous->dry_glassware No optimize_addition Optimize Reaction Conditions: - Slow, dropwise addition of halide - Maintain moderate temperature check_byproducts->optimize_addition Yes success Improved Yield check_byproducts->success No activate_mg->start dry_glassware->start optimize_addition->start

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Key Reaction Parameters and Their Impact
ParameterImpact on YieldRecommendations
Reaction Temperature Can influence reaction rate and byproduct formation.Optimize for each specific step. Low temperatures are often preferred for Grignard and Friedel-Crafts reactions.
Solvent Affects solubility of reagents and stability of intermediates.Use high-purity, anhydrous solvents. THF is often preferred for Grignard reactions.[1][5]
Catalyst Loading Crucial for catalytic reactions like Friedel-Crafts and hydrogenation.The optimal catalyst loading should be determined experimentally.
Purity of Reagents Impurities can inhibit the reaction or lead to side products.Use reagents of the highest possible purity.

References

  • BenchChem. (n.d.). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • Wikipedia. (2023). Phenethyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics of the selective liquid phase hydrogenation of styrene oxide to β-phenethyl alcohol. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ketone Reduction. Retrieved from [Link]

  • Chemwin. (n.d.). Production and manufacturing method and process of phenylethyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.
  • Frontiers. (2022). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. Retrieved from [Link]

  • MDPI. (n.d.). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. Retrieved from [Link]

  • PMC. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing 2-Phenylethanol (2-PE) Yield in Yeast Fermentation.
  • PMC. (n.d.). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

Sources

Optimization

Best purification and extraction techniques for 4-Biphenyl-4-yl-phenethyl alcohol

Welcome to the Technical Support Center for the extraction and purification of 4-Biphenyl-4-yl-phenethyl alcohol (also known structurally as a 2-([1,1':4',1''-terphenyl]-4-yl)ethanol derivative). As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 4-Biphenyl-4-yl-phenethyl alcohol (also known structurally as a 2-([1,1':4',1''-terphenyl]-4-yl)ethanol derivative).

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. The compound features a massive, rigid, and highly lipophilic terphenyl core paired with a small, polar, hydrogen-bonding phenethyl alcohol tail. This structural dichotomy leads to intense intermolecular π−π stacking, resulting in poor solubility in standard cold solvents and a tendency to streak or precipitate during chromatography.

Below, you will find diagnostic troubleshooting guides, self-validating protocols, and thermodynamic rationales to ensure high-yield recovery and ultra-pure isolation.

Diagnostic Workflow

ExtractionPurification Matrix Crude Solid Matrix (Contains Terphenyl Derivative) Soxhlet Soxhlet Extraction (Hot Toluene, 12-24h) Matrix->Soxhlet Concentration Rotary Evaporation (Remove 80% Solvent) Soxhlet->Concentration Decision Purity Check (TLC / NMR) Concentration->Decision Recryst Recrystallization (2-Propanol) Decision->Recryst >85% Purity Chrom Dry-Load Silica Chromatography Decision->Chrom <85% Purity Pure Pure 4-Biphenyl-4-yl-phenethyl alcohol Recryst->Pure Chrom->Pure

Caption: Diagnostic workflow for the extraction and purification of terphenyl alcohol derivatives.

Troubleshooting Extraction & Recovery

Q1: Why is my extraction yield of 4-biphenyl-4-yl-phenethyl alcohol from solid reaction mixtures so exceptionally low when using standard liquid-liquid or cold-solvent extraction? A: The root cause is the lattice energy of the molecule. The extended aromatic terphenyl core facilitates intense intermolecular π−π stacking, creating a highly stable crystal lattice with poor solvation thermodynamics at room temperature. Cold solvents simply lack the thermal energy required to disrupt these forces. The Fix: Transition to continuous hot-solvent extraction techniques, such as Soxhlet extraction[1]. This method continuously bathes the matrix in freshly condensed, hot solvent, driving the thermodynamic equilibrium toward dissolution while preventing thermal degradation of the terminal alcohol.

Q2: How do I select the optimal solvent system for extracting this specific compound? A: You must balance the lipophilicity of the terphenyl core with the hydrogen-bonding capability of the alcohol tail. Toluene is the industry standard for extracting rigid aromatic organics because its boiling point (110.6 °C) provides excellent thermal disruption of π -stacking, while its own aromaticity solvates the terphenyl core effectively.

Table 1: Solvent Efficacy for Terphenyl-Derivative Processing
SolventBoiling Point (°C)Polarity IndexTerphenyl Solubilizing PowerPrimary Application
Toluene 110.62.4High (Hot), Low (Cold)Soxhlet Extraction
Chloroform 61.24.1ModerateChromatography Eluent
2-Propanol 82.53.9Low (Cold), High (Hot)Recrystallization
Hexane 68.00.1Very LowAnti-solvent / Eluent Base

Troubleshooting Purification (Chromatography & Recrystallization)

ChromatographyTroubleshooting Issue Issue: Compound Precipitates on Column Cause1 Cold Solvent Shock Issue->Cause1 Cause2 Liquid Loading Overload Issue->Cause2 Fix1 Use Heated Column Jacket Cause1->Fix1 Fix2 Implement Dry Loading Cause2->Fix2

Caption: Troubleshooting logic tree for column chromatography precipitation issues.

Q3: During silica gel column chromatography, the compound precipitates directly on the top of the column, ruining the separation. How can I resolve this? A: This is a classic "solvent shock" phenomenon. When you load the sample dissolved in a strong, hot solvent onto a column equilibrated with a weaker, colder non-polar mobile phase (like hexane), the sudden shift in the localized solvent environment causes the terphenyl lattice to rapidly reassemble and crash out. The Fix: Implement the Dry Loading technique (detailed in the protocols below). By pre-adsorbing the compound onto a small amount of silica gel and evaporating the solvent, you distribute the molecules across a massive surface area. As the mobile phase passes through, it dissolves the compound gradually, governed by partitioning thermodynamics rather than bulk solubility.

Q4: My crude product is >85% pure, but I cannot get it to form clean crystals. What is the mechanistic approach to recrystallizing this molecule? A: The molecule is amphiphilic in a non-traditional sense. A single solvent rarely accommodates both the massive non-polar tail and the polar head perfectly. Isopropanol (2-propanol) is the gold standard for terphenyl derivatives[2]. At boiling temperatures, it provides enough thermal energy to dissolve the π -system, while its hydroxyl group solvates the compound's terminal alcohol. Upon slow cooling, the highly ordered terphenyl cores rapidly aggregate to exclude impurities, yielding high-purity crystals[3].

Standard Operating Procedures (Self-Validating Protocols)

Protocol 1: Soxhlet Extraction of Solid Matrices

This protocol ensures the complete transfer of the target analyte from a solid matrix into a workable solvent without thermal degradation. Internal standards can also be spiked into the matrix prior to extraction to monitor recovery efficiency[4].

  • Preparation: Grind the crude solid matrix to a fine powder to maximize surface area. Transfer the powder into a cellulose extraction thimble.

  • Assembly: Place the thimble into the Soxhlet main chamber. Attach a 500 mL round-bottom flask containing 300 mL of Toluene and anti-bumping granules to the bottom. Attach a reflux condenser to the top.

  • Extraction: Heat the flask to 120 °C (oil bath) to achieve a vigorous reflux. The toluene vapor will bypass the sample, condense, and fill the extraction chamber, bathing the solid in hot solvent before siphoning back into the boiling flask.

  • Self-Validation Checkpoint: After 15 siphoning cycles, carefully extract 100 µL of the solvent from the Soxhlet chamber just before it siphons. Spot this drop onto a TLC plate and visualize under UV light (254 nm).

    • Causality: Terphenyls are highly UV-active. If the spot remains dark under UV, target molecules are still being extracted. Continue for 5 more cycles. The extraction is only validated as complete when the chamber solvent shows zero UV absorbance.

  • Recovery: Concentrate the toluene extract in vacuo to yield the crude 4-biphenyl-4-yl-phenethyl alcohol.

Protocol 2: Dry-Loading Column Chromatography

Use this method if the crude extract contains complex, structurally similar impurities that cannot be removed via recrystallization.

  • Adsorption: Dissolve the crude mixture in a minimum volume of hot Chloroform. Add dry silica gel to the flask (approximately 3 times the mass of your crude product).

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the chloroform under reduced pressure until a dry powder remains.

  • Self-Validation Checkpoint: Swirl the flask. The silica-sample mixture must be completely free-flowing.

    • Causality: If the powder clumps or sticks to the glass, residual solvent or heavy oils remain. Loading clumped silica will cause severe channeling and band tailing in your column. If clumping occurs, re-dissolve in chloroform, add 10% more silica, and re-evaporate until a perfectly fine, dry powder is achieved.

  • Loading: Pour the dry-loaded silica directly onto the flat top of a pre-packed silica column (equilibrated in 80:20 Hexane/Ethyl Acetate). Cap with a 1 cm layer of clean sand.

  • Elution: Elute using a gradient, slowly increasing the Ethyl Acetate concentration to 50%. The polar modifier caps the active silanol sites on the stationary phase, preventing the phenethyl alcohol tail from irreversibly binding to the column.

References

  • PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. United States Environmental Protection Agency (EPA).[Link]

  • Pulse Radiolysis Studies. X. Electron Transfer Reactions of Aromatic Molecules in Solution. AIP Publishing.[Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. National Institutes of Health (NIH) / ACS Publications.[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 4-Biphenyl-4-yl-phenethyl alcohol

Welcome to the Technical Support Center for the isolation and purification of 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4). As a Senior Application Scientist, I have designed this guide to move beyond generic proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Crystallization is not merely a separation technique; it is a thermodynamic purification engine.

This molecule presents a unique crystallographic challenge: it possesses a highly rigid, lipophilic biphenyl core paired with a flexible, hydrogen-bonding phenethyl alcohol tail. This structural dichotomy often leads to complex phase behaviors, including a wide metastable zone width (MSZW) and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Below, you will find the mechanistic principles, quantitative solvent data, self-validating protocols, and troubleshooting logic required to engineer a robust crystallization process.

Part 1: Thermodynamic Principles & Solvent Selection (FAQ)

Q: Why does 4-Biphenyl-4-yl-phenethyl alcohol frequently "oil out" instead of forming crystals? A: Oiling out occurs when the supersaturated solution crosses the spinodal curve before reaching the nucleation boundary. Because the biphenyl group drives strong π−π stacking while the alcohol moiety interacts with polar solvents, the molecule can form a solute-rich liquid phase if the solvent is too strong or if the cooling rate is too aggressive[1]. To force crystalline nucleation, you must tightly control the supersaturation generation rate and select a solvent system that balances these dual affinities.

Q: How do I select the optimal binary solvent system? A: Rational solvent selection relies on matching the Hildebrand solubility parameters ( δ ) of the solvent to the solute[2]. For this molecule, a single solvent rarely provides both high purity and high yield. We recommend a binary "Good/Anti-solvent" cocktail. The good solvent (e.g., Ethanol) breaks the crystal lattice during dissolution, while the anti-solvent (e.g., n-Heptane) modulates the dielectric constant to drive precipitation during cooling[3]. Thermodynamic modeling of these mixtures is critical to minimize trial-and-error[4].

Table 1: Quantitative Solvent Screening Data

Data summarized for a standard 100 mg/mL target concentration.

Solvent ClassificationRecommended SolventsHildebrand Parameter ( δ )Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Mechanistic Role in Crystallization
Good Solvents Ethanol, THF> 20> 150~ 45Primary dissolution vehicle; satisfies H-bonding requirements of the alcohol tail.
Moderate Solvents Toluene, Ethyl Acetate18 - 2080 - 100~ 15Modulates MSZW; interacts favorably with the hydrophobic biphenyl core.
Anti-Solvents n-Heptane, Water< 16 or > 40< 5< 1Drives supersaturation; forces the molecule out of solution to maximize yield.

Part 2: Self-Validating Crystallization Protocol

To ensure reproducibility, every step in this cooling-antisolvent workflow contains a self-validating checkpoint. Cooling crystallization profiles must be strictly controlled to prevent thermal degradation and impurity entrapment[5].

Standard Operating Procedure: Ethanol/Heptane System

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 4-Biphenyl-4-yl-phenethyl alcohol in 50 mL of absolute Ethanol (Good Solvent).

  • Heat the jacketed reactor to 60°C under moderate agitation (250 rpm).

  • Validation Check: The solution must become optically clear. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble impurities and foreign nucleation sites.

Step 2: Controlled Cooling & Seeding

  • Program the reactor to cool from 60°C to 45°C at a linear rate of 0.2 °C/min.

  • At 45°C (the empirically determined upper limit of the MSZW), introduce 0.1 g (1% w/w) of pure 4-Biphenyl-4-yl-phenethyl alcohol seed crystals.

  • Validation Check: Observe the seeds for 15 minutes. They should remain suspended and exhibit slight growth. If they dissolve, the solution is undersaturated (temperature is too high or solvent volume is too large).

Step 3: Antisolvent Addition & Aging

  • Maintain the temperature at 45°C and begin dosing 100 mL of n-Heptane (Anti-solvent) via a syringe pump at a rate of 2 mL/min.

  • Once addition is complete, resume cooling to 5°C at 0.1 °C/min.

  • Hold the slurry at 5°C for 2 hours to allow for Ostwald ripening (smaller, imperfect crystals dissolve and re-precipitate onto larger, stable crystals).

Step 4: Isolation

  • Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) n-Heptane to displace the mother liquor.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Validation Check: Weigh the product hourly after the 10th hour. The process is complete only when a constant mass is achieved, confirming total residual solvent removal.

CrystallizationWorkflow Start Crude 4-Biphenyl-4-yl- phenethyl alcohol Dissolve Dissolution in Ethanol @ 60°C until clear Start->Dissolve Filter Hot Filtration (Removes insoluble nuclei) Dissolve->Filter Cooling Controlled Cooling (0.2 °C/min to 45°C) Filter->Cooling Seeding Seeding at MSZW limit (1% w/w seeds) Cooling->Seeding Antisolvent Heptane Addition (Dropwise, 1:2 ratio) Seeding->Antisolvent Aging Ostwald Ripening (Hold at 5°C for 2h) Antisolvent->Aging Isolate Filtration & Vacuum Drying (Self-Validation: Constant Mass) Aging->Isolate

Fig 1. Self-validating cooling-antisolvent crystallization workflow.

Part 3: Advanced Troubleshooting (Q&A)

Q: My product is precipitating as an amorphous gel/oil instead of a crystalline solid. How do I recover it? A: You have hit the liquid-liquid phase separation (LLPS) boundary. Do not attempt to filter an oiled-out batch; it will trap impurities. Instead, reheat the reactor to 60°C until the oil redissolves into a single clear phase. To prevent re-occurrence, you must alter the thermodynamic pathway: either increase the ratio of your good solvent (Ethanol) to shift the solubility curve, or drastically reduce your cooling rate to < 0.1 °C/min. Introducing seed crystals just above the cloud point temperature is the most reliable way to bypass the oiling-out zone.

Q: The yield is unacceptably low (< 60%) even after cooling to 5°C. What is the mechanistic failure? A: A low yield indicates that the final solvent mixture retains too high an affinity for the solute. This usually happens if the Ethanol-to-Heptane ratio is too high, or if ambient moisture (water) has altered the hydrogen-bonding dynamics of the solvent system. To troubleshoot, extract a 5 mL aliquot of the mother liquor and titrate it with additional cold heptane. If a massive precipitation occurs, your bulk process requires a higher anti-solvent volume.

Q: The crystals are forming as fine, unfilterable needles that clog the frit. How can I improve the crystal habit? A: Needle-like (acicular) growth implies that the crystal is growing rapidly along one crystallographic axis while the others are starved. This is a kinetic issue caused by high localized supersaturation. To promote a more equant (block-like) habit, lower the agitation speed to reduce shear stress, slow the anti-solvent addition rate, and extend the aging phase at 5°C to allow Ostwald ripening to round off the crystal edges.

TroubleshootingLogic Observation Issue: Oiling Out (LLPS) observed during cooling Decision Is the cloud point reached before the solubility curve? Observation->Decision Action1 Yes: Increase Good Solvent (Shift Hildebrand Parameter) Decision->Action1 Action2 No: Reduce Cooling Rate (< 0.1 °C/min) Decision->Action2 Action3 Introduce Seed Crystals Above Cloud Point Temperature Action1->Action3 Action2->Action3 Success Nucleation of Stable Crystalline Polymorph Action3->Success

Fig 2. Mechanistic troubleshooting logic for liquid-liquid phase separation.

References

  • Title: Guide for crystallization. Source: unifr.ch. URL:[Link]

  • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Source: pharmtech.com. URL:[Link]

  • Title: Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Source: acs.org. URL:[Link]

  • Title: Computer-Aided Rational Solvent Selection for Pharmaceutical Crystallization. Source: mit.edu. URL:[Link]

  • Title: Modeling the Solubility of Pharmaceuticals in Pure Solvents and Solvent Mixtures for Drug Process Design. Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Biphenyl-4-yl-phenethyl alcohol

Welcome to the Technical Support Center for the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol (also known formally as 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol, CAS: 25278-16-4)[1]. This guide is engineered for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Biphenyl-4-yl-phenethyl alcohol (also known formally as 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol, CAS: 25278-16-4)[1]. This guide is engineered for research scientists and process chemists who are utilizing the Suzuki-Miyaura cross-coupling route (reacting 4-biphenylboronic acid with 4-bromophenethyl alcohol) and are encountering yield-limiting side reactions.

By understanding the mechanistic causality behind byproduct formation, you can transition from trial-and-error screening to rational reaction design.

Mechanistic Pathway & Byproduct Origins

To troubleshoot effectively, we must first map the catalytic cycle and identify the exact points of divergence where byproducts form.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromophenethyl alcohol) Pd0->OxAdd HomoCouple Byproduct: p-Quaterphenyl (Homocoupling) Pd0->HomoCouple O2 exposure + 2 eq Boronic Acid PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (4-Biphenylboronic acid) PdII->TransMet Base Dehalogen Byproduct: Phenethyl alcohol (Hydrodehalogenation) PdII->Dehalogen H-donor solvents (β-hydride elim.) RedElim Reductive Elimination TransMet->RedElim ProtoDebor Byproduct: Biphenyl (Protodeboronation) TransMet->ProtoDebor Excess H2O / Slow Transmetalation RedElim->Pd0 Regeneration Target Target Product: 4-Biphenyl-4-yl-phenethyl alcohol RedElim->Target

Mechanistic pathway of Suzuki-Miyaura coupling and the origin of primary reaction byproducts.

Troubleshooting Q&A: Causality and Solutions

Q1: My LC-MS shows a massive peak for p-quaterphenyl. Why is my 4-biphenylboronic acid homocoupling, and how do I stop it?

The Causality: Homocoupling of arylboronic acids is primarily driven by the presence of molecular oxygen (O₂). Under aerobic conditions, Pd(0) reacts with O₂ to form a palladium(II) peroxo complex[2]. This complex coordinates with two equivalents of your 4-biphenylboronic acid. Subsequent hydrolysis and reductive elimination forge the C-C bond between the two boronic acid equivalents, yielding p-quaterphenyl and reducing the Pd(II) back to Pd(0)[3]. The Solution:

  • Rigorous Degassing: Standard nitrogen bubbling is often insufficient for sensitive couplings. Employ the Freeze-Pump-Thaw method (minimum 3 cycles) for all solvents prior to adding them to the catalyst/reagent mixture[4].

  • Ligand Selection: Switch from basic triphenylphosphine (PPh₃) to a dialkylbiaryl phosphine ligand like SPhos or XPhos . These bulky, electron-rich ligands favor the rapid oxidative addition of the aryl halide and subsequent transmetalation, kinetically outcompeting the slower homocoupling pathway[5][6].

Q2: I am losing a significant portion of my boronic acid to biphenyl (protodeboronation). Should I use less water?

The Causality: Protodeboronation is the base-catalyzed hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a proton. This is highly dependent on temperature, the pKa of the base, and the residence time of the boronic acid in the reaction mixture before transmetalation occurs. The Solution:

  • Accelerate Transmetalation: Do not just remove water—water is often necessary to solubilize the base and form the reactive boronate species. Instead, accelerate the transmetalation step so the boronic acid is consumed before it can degrade. Using SPhos has been definitively shown to suppress protodeboronation by drastically increasing the rate of the desired catalytic cycle[5][6].

  • Base Optimization: If protodeboronation persists, switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ in a solvent like n-butanol or 1,4-dioxane[6][7].

Q3: I am observing phenethyl alcohol in my crude mixture. What causes the hydrodehalogenation of my 4-bromophenethyl alcohol?

The Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes a side reaction rather than transmetalating with the boronic acid. If you are using primary or secondary alcohols (like ethanol or isopropanol) as co-solvents, the alkoxide can coordinate to the Pd(II) center. A subsequent β-hydride elimination transfers a hydride to the palladium, which then reductively eliminates with your aryl group to form the dehalogenated byproduct (phenethyl alcohol)[3][7]. The Solution:

  • Solvent Switch: Eliminate primary/secondary alcoholic solvents. Switch to a 1,4-dioxane/water or Toluene/water biphasic system.

  • Protect the Substrate (Optional): While Suzuki couplings generally tolerate free alcohols, the primary hydroxyl group on 4-bromophenethyl alcohol can occasionally act as an intramolecular hydride donor under highly basic conditions. If solvent switching fails, temporarily protect the alcohol as a TBS or THP ether.

Quantitative Data: Ligand & Condition Screening

The following table synthesizes expected reaction profiles based on established organometallic behavior for biaryl couplings, demonstrating how modern ligand design mitigates byproduct formation[4][5][6].

Catalyst / Ligand SystemBase / Solvent SystemTarget Yield (%)Homocoupling (%)Protodeboronation (%)Hydrodehalogenation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / EtOH / H₂O45 - 55%20 - 25%10 - 15%5 - 10%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane / H₂O65 - 75%10 - 15%5 - 10%< 2%
Pd₂(dba)₃ + SPhos K₃PO₄ / n-Butanol85 - 90%< 2%< 2%< 5%
Pd(OAc)₂ + XPhos K₃PO₄ / Dioxane / H₂O> 95% < 1% < 1% < 1%

Note: SPhos and XPhos drastically alter the steric environment of the Pd center, forcing rapid reductive elimination and preventing the stalling of intermediates that lead to off-cycle byproducts.

Optimized Experimental Protocol

This self-validating protocol utilizes Pd(OAc)₂ and XPhos to kinetically favor the cross-coupling over all competing side reactions. The strict degassing procedure serves as a mechanical validation against O₂-induced homocoupling.

Materials Required:

  • 4-Bromophenethyl alcohol (1.0 equiv, 10 mmol)

  • 4-Biphenylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(OAc)₂ (2 mol%, 0.2 mmol)

  • XPhos (4 mol%, 0.4 mmol)

  • K₃PO₄ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane / H₂O (10:1 ratio, 44 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenethyl alcohol, 4-biphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/H₂O mixture. Submerge the flask in liquid nitrogen until the solvent freezes solid. Apply high vacuum for 3 minutes to remove headspace gases. Isolate the flask from the vacuum and let it thaw in a warm water bath. Repeat this Freeze-Pump-Thaw cycle three times.

  • Initiation: Transfer the degassed solvent mixture to the Schlenk flask containing the solid reagents via an airtight syringe.

  • Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (2 x 30 mL). Extract the aqueous layer once more with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-Biphenyl-4-yl-phenethyl alcohol.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes American Chemical Society (ACS) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Cross-Coupling Reactions Guide JMCCT URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-Biphenyl-4-yl-phenethyl alcohol

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing 4-Biphenyl-4-yl-phenethyl alcohol and structurally similar aromatic compounds via High-Performance Liquid Chromatography (HPLC). As a large, hydrophobic molecule with aromatic functionalities, 4-Biphenyl-4-yl-phenethyl alcohol is susceptible to secondary interactions with the stationary phase, which can lead to asymmetrical peaks and compromise data quality. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a frequent issue in HPLC, characterized by an asymmetric peak where the latter half is broader than the front half.[1] This phenomenon can obscure nearby analytes, leading to integration errors and complicating quantification.[2] A logical, step-by-step approach is crucial for efficiently identifying and resolving the root cause.

The following flowchart outlines a systematic troubleshooting workflow:

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 4-Biphenyl-4-yl-phenethyl alcohol check_system Initial System & Method Checks start->check_system is_hardware_issue Hardware Issue? check_system->is_hardware_issue check_mobile_phase Mobile Phase Optimization is_hardware_issue->check_mobile_phase No solution_hardware Solution: - Check for leaks - Minimize extra-column volume - Replace frits/tubing is_hardware_issue->solution_hardware Yes is_ph_issue pH-Related Tailing? check_mobile_phase->is_ph_issue solution_additives Solution: - Add mobile phase modifier (e.g., 0.1% TFA) - Use a competing base (e.g., TEA) check_mobile_phase->solution_additives check_column Column-Related Issues is_ph_issue->check_column No solution_ph Solution: - Adjust mobile phase pH to < 3.0 - Use a buffer (e.g., 20mM phosphate) is_ph_issue->solution_ph Yes is_column_overload Column Overload? check_column->is_column_overload is_column_degradation Column Degradation? is_column_overload->is_column_degradation No solution_overload Solution: - Reduce sample concentration - Decrease injection volume is_column_overload->solution_overload Yes advanced_solutions Advanced Solutions is_column_degradation->advanced_solutions No solution_column_degradation Solution: - Flush the column - Replace with a new column is_column_degradation->solution_column_degradation Yes solution_alternative_column Solution: - Use a highly deactivated (end-capped) column - Consider a Phenyl or Biphenyl stationary phase advanced_solutions->solution_alternative_column

Caption: A troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a compound like 4-Biphenyl-4-yl-phenethyl alcohol?

A1: The primary cause of peak tailing is often the presence of more than one retention mechanism during the separation.[3][4] For a hydrophobic and aromatic compound like 4-Biphenyl-4-yl-phenethyl alcohol, peak tailing in reversed-phase HPLC is typically due to:

  • Secondary Interactions with Residual Silanols: Standard silica-based stationary phases (like C18) can have unreacted, accessible silanol groups (Si-OH) on the surface.[4][5] These silanol groups are acidic and can interact with analytes through hydrogen bonding or ion-exchange mechanisms, leading to peak tailing.[5]

  • Trace Metal Contamination: The silica matrix of the stationary phase may contain trace metals like iron or aluminum, which can act as ion-exchange sites or increase the acidity of neighboring silanol groups, exacerbating peak tailing.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[2]

Q2: How does mobile phase pH affect peak tailing, and what is the optimal pH range?

A2: Mobile phase pH is a critical parameter for controlling peak shape, especially for compounds that can interact with silanol groups.[8]

  • Mechanism: Silanol groups on the silica surface are acidic and can become ionized (negatively charged) at higher pH values.[3][9] These ionized silanols can then strongly interact with any basic functional groups on the analyte, causing significant peak tailing.[3]

  • Optimal pH Range: To minimize these secondary interactions, it is recommended to operate at a lower pH, typically below 3.0.[3][4] At this low pH, the silanol groups are fully protonated (neutral), which suppresses the ion-exchange interactions that lead to tailing.[1][3]

Experimental Protocol: pH Modification

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate the column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Analyze the sample: Inject your 4-Biphenyl-4-yl-phenethyl alcohol sample and observe the peak shape.

Q3: Can mobile phase additives improve the peak shape of my compound?

A3: Yes, mobile phase additives are commonly used to improve peak shape by masking the effects of residual silanol groups.[8]

  • Trifluoroacetic Acid (TFA): TFA is a strong acid and an effective ion-pairing agent.[10][11][12] At a typical concentration of 0.1%, TFA serves two main purposes:

    • It maintains a low pH, ensuring silanol groups are protonated.[10]

    • It acts as an ion-pairing agent, which can improve peak shape for some compounds.[10][11]

  • Formic Acid: Often used as a substitute for TFA, especially in LC-MS applications where TFA can cause ion suppression.[13] While not as strong an acid as TFA, it can still effectively lower the mobile phase pH.[13]

  • Competing Bases: For basic analytes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[14]

AdditiveTypical ConcentrationPrimary Function
Trifluoroacetic Acid (TFA)0.05% - 0.1%pH suppression, Ion-pairing[10][11]
Formic Acid0.1%pH suppression (MS-compatible)[13]
Triethylamine (TEA)≥20 mMCompeting base to mask silanols[4]
Q4: My peak tailing persists even after optimizing the mobile phase. What should I investigate next?

A4: If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or other system parameters.

  • Column Overload: If all peaks in the chromatogram are tailing, it could be a sign of mass overload.[1]

    • Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[1][15]

  • Column Degradation: Over time, columns can degrade, leading to a void at the column inlet or a partially blocked frit, both of which can cause peak tailing.[1][7]

    • Troubleshooting Step: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column with a new one of the same type.[15]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[16]

    • Troubleshooting Step: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, reduce the injection volume.

Q5: Are there alternative HPLC columns that are better suited for analyzing aromatic compounds like 4-Biphenyl-4-yl-phenethyl alcohol?

A5: Yes, selecting a more appropriate stationary phase can be a very effective solution.

  • Highly Deactivated (End-Capped) Columns: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically deactivated with a small silane reagent.[3] This significantly reduces the potential for secondary interactions.[3][17] Look for columns marketed as "fully end-capped" or "base-deactivated."

  • Phenyl and Biphenyl Phases: For aromatic compounds, stationary phases that incorporate phenyl or biphenyl functional groups can offer alternative selectivity.[17][18][19] These phases can engage in π-π interactions with the aromatic rings of the analyte, which can improve peak shape and resolution.[9][18]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They tend to have fewer residual silanol groups and are more stable at higher pH values, offering greater flexibility in method development.[20]

  • Bidentate and Bridged Stationary Phases: These columns utilize ligands that are bonded to the silica surface at two or more points, which provides greater steric protection of the silica surface and enhances stability at high pH.[3][20][21]

Column_Selection Analyte 4-Biphenyl-4-yl-phenethyl alcohol - Large, Hydrophobic - Aromatic (Biphenyl) C18 Standard C18 - Hydrophobic retention - Potential for silanol interactions Analyte->C18  Primary Interaction (Hydrophobic) Phenyl Phenyl Phase - π-π interactions - Alternative selectivity for aromatics Analyte->Phenyl  Secondary Interaction (π-π) Hybrid Hybrid Particle - Fewer silanols - High pH stability Analyte->Hybrid  Alternative Platform EndCapped_C18 End-Capped C18 - Reduced silanol activity - Improved peak shape for bases C18->EndCapped_C18  Improvement Biphenyl Biphenyl Phase - Enhanced π-π interactions - Increased retention for aromatics Phenyl->Biphenyl  Enhancement

Caption: Column selection guide for aromatic compounds.

References

  • ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenyl HPLC Columns Multiple Phases for Aromatic Compounds. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Chromatography Forum. (2005, August 19). About TFA. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Retrieved from [Link]

  • LCGC International. (n.d.). Enhanced Stability Stationary Phases for HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters Corporation. (2026, March 13). Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • Imtakt. (n.d.). Molecular Interaction of HPLC Stationary Phase. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 11). Silica Hydride: A Separation Material Every Analyst Should Know About. Retrieved from [Link]

  • PubMed. (n.d.). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Retrieved from [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]

  • ResearchGate. (2016, March 22). Anybody with experience with Cogent Bidentate HPLC columns? Retrieved from [Link]

  • Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

4-Biphenyl-4-yl-phenethyl Alcohol vs. Standard Biphenyl Derivatives: A Structural and Functional Comparison Guide

Executive Summary In the landscape of structure-based drug design and materials science, the spatial extension of aromatic systems plays a pivotal role in modulating physicochemical properties and target affinity. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design and materials science, the spatial extension of aromatic systems plays a pivotal role in modulating physicochemical properties and target affinity. This guide objectively compares 4-Biphenyl-4-yl-phenethyl alcohol (systematically known as 2-([1,1':4',1''-terphenyl]-4-yl)ethan-1-ol) against standard biphenyl derivatives, such as 2-(4-biphenyl)ethanol . By transitioning from a biphenyl to a terphenyl scaffold, researchers can exploit deeper hydrophobic pockets, enhance π−π stacking interactions, and dramatically alter membrane partitioning profiles.

Structural and Physicochemical Comparison

The addition of a third phenyl ring transforms the standard biphenyl architecture into a rigid, rod-like terphenyl system. This extension significantly increases the lipophilicity (LogP) and molecular volume, which directly impacts the molecule's desolvation energy and binding thermodynamics.

Table 1: Physicochemical Profile Comparison
Property2-(4-Biphenyl)ethanol (Standard)4-Biphenyl-4-yl-phenethyl alcohol (Terphenyl)
CAS Number 37729-18-3[1]25278-16-4[2]
Molecular Weight 198.26 g/mol [1]274.36 g/mol [2]
Chemical Formula C14H14O[1]C20H18O[2]
Aromatic System Biphenyl (2 rings)Terphenyl (3 rings)
Estimated LogP ~3.1~5.2
Structural Profile Moderate lipophilicity, high terminal rotation.Rigid extended core, high dispersion force surface area.

Mechanistic Insights: The Terphenyl Advantage in Drug Design

Expertise & Experience: Why choose the bulkier terphenyl alcohol over a standard biphenyl? The causality lies in the geometry of target binding sites. A prime example is the inhibition of the PD-1/PD-L1 immune checkpoint. The PD-L1 dimer interface features a deep, cylindrical hydrophobic pocket formed by residues such as Tyr56, Met115, Ala121, and Tyr123[3].

While standard biphenyls can anchor into the entrance of this pocket, they often leave a spatial void. The terphenyl core of 4-biphenyl-4-yl-phenethyl alcohol extends deeper into the hydrophobic tunnel. The distal phenyl ring engages in a T-shaped or parallel-displaced π−π stacking interaction with Tyr56, while the central rings form hydrophobic contacts with Met115 and Ala121[4][5]. This multi-point aromatic engagement exponentially decreases the dissociation constant ( Kd​ ) compared to truncated biphenyl analogs.

SAR_Logic A Standard Biphenyl (Limited Reach) B 4-Biphenyl-4-yl-phenethyl alcohol (Terphenyl Extension) A->B Aryl Addition C Deep Hydrophobic Pocket Penetration B->C D Enhanced π-π Stacking (Tyr56) B->D E Increased Target Affinity (Lower Kd) C->E D->E

Figure 1: SAR logic demonstrating the transition from standard biphenyls to extended terphenyl systems.

Experimental Workflows and Protocols

To validate the performance of these alcohols, two self-validating experimental systems are required: one to assess passive membrane permeability (due to the high LogP) and another to covalently link the alcohol to a drug scaffold.

Protocol A: Hexadecane Membrane Parallel Artificial Membrane Permeability Assay (HDM-PAMPA)

Trustworthiness: Because terphenyl derivatives are highly lipophilic, cell-based assays (like Caco-2) can be confounded by active efflux or membrane retention. HDM-PAMPA isolates passive transcellular diffusion, providing a clean, self-validating metric for gastrointestinal tract (GIT) absorption[6][7].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-biphenyl-4-yl-phenethyl alcohol and standard biphenyl controls in 100% DMSO to create 10 mM stock solutions. Dilute to a final concentration of 50 µM in PBS (pH 7.4)[6][8].

  • Membrane Coating: Apply 15 µL of a 5% (v/v) hexadecane in hexane solution to the porous filter of the PAMPA donor plate. Allow the hexane to evaporate completely (approx. 1 hour) to form the artificial lipid-like layer[7].

  • Loading: Add 150 µL of the diluted compound to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation[6].

  • Quantification: Separate the plates. Extract 100 µL from both compartments and analyze via LC-MS/MS to calculate the effective permeability coefficient ( Peff​ ) and mass retention ( R )[6][8].

PAMPA_Workflow S1 Step 1: Compound Prep (10 mM DMSO Stock) S2 Step 2: Donor Compartment Loading (pH 7.4 Buffer) S1->S2 S3 Step 3: HDM Artificial Membrane Incubation (5h) S2->S3 S4 Step 4: Acceptor Compartment Sampling S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5 Data Calculate Effective Permeability (P_eff) S5->Data

Figure 2: Standardized HDM-PAMPA workflow for assessing passive permeability of lipophilic alcohols.

Protocol B: Mitsunobu Etherification for Scaffold Derivatization

To utilize 4-biphenyl-4-yl-phenethyl alcohol as a hydrophobic tail in Structure-Activity Relationship (SAR) libraries, it is typically coupled to a phenolic core via a Mitsunobu reaction.

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under argon, dissolve 1.0 eq of the target phenolic core and 1.2 eq of 4-biphenyl-4-yl-phenethyl alcohol in anhydrous THF (0.2 M).

  • Phosphine Addition: Add 1.5 eq of triphenylphosphine ( PPh3​ ) and stir for 10 minutes at 0°C.

  • Activation: Dropwise add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) over 15 minutes. The reaction color will transition to pale yellow.

  • Propagation: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor complete consumption of the alcohol via TLC (Hexane/EtOAc 4:1).

  • Purification: Quench with water, extract with EtOAc, and purify the resulting terphenyl-ether via flash column chromatography.

Comparative Performance Data

The following table summarizes the experimental performance of the terphenyl vs. biphenyl systems when integrated into a standard PD-L1 inhibitor scaffold.

Table 2: Functional Performance Metrics
MetricBiphenyl-based ScaffoldTerphenyl-based ScaffoldCausality / Mechanism
Target Affinity ( Kd​ ) ~450 nM< 10 nMDeeper penetration into the hydrophobic tunnel; T-shaped π−π stacking with Tyr56[4].
PAMPA Peff​ ( 10−6 cm/s) 12.5 (High Permeability)3.2 (Moderate Permeability)Increased lipophilicity and molecular weight reduce the passive diffusion rate across the aqueous boundary layer[6].
Membrane Retention ( R ) < 5%> 15%Higher LogP leads to increased sequestration within the artificial lipid bilayer[7].

References

  • CAS号:25278-16-4-4-biphenyl-4-yl-phenethyl alcohol - 创新药物研发 Kehuaai [Link][2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Creative Bioarray [Link][6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Bienta [Link][8]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors ACS Publications [Link][4]

  • Exploring the Surface of the Ectodomain of the PD-L1 Immune Checkpoint with Small-Molecule Fragments ACS Chemical Biology [Link][3]

  • Progress in small-molecule inhibitors targeting PD-L1 PMC - NIH [Link][5]

Sources

Comparative

Comparative Efficacy of 4-Biphenyl-4-yl-phenethyl Alcohol Analogs in Oncology Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The compound 4-biphenyl-4-yl-phenethyl alcohol (CAS 2527...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The compound 4-biphenyl-4-yl-phenethyl alcohol (CAS 25278-16-4), chemically defined as 2-([1,1':4',1''-terphenyl]-4-yl)ethanol[1][2], serves as a foundational structural motif in modern medicinal chemistry. Characterized by its highly lipophilic, rigid p-terphenyl core and a flexible alkanol tail, this scaffold has evolved from a basic chemical building block into a privileged pharmacophore for disrupting challenging protein-protein interactions (PPIs) and targeting deep hydrophobic pockets in oncology[3][4].

This guide objectively compares the efficacy of advanced terphenyl-alkanol analogs across three distinct oncological targets: PD-L1 dimerization, HIF-1α signaling suppression, and DNA damage induction.

Mechanistic Rationale: The Terphenyl Advantage

In early-generation small-molecule inhibitors (e.g., the BMS biphenyl family), flexible linkages such as benzyl ethers resulted in high conformational entropy, leading to significant entropic penalties upon target binding. By rigidifying the scaffold into a continuous p-terphenyl axis—analogous to the backbone of 4-biphenyl-4-yl-phenethyl alcohol—researchers have drastically improved binding thermodynamics[3].

The extended hydrophobic surface area of the terphenyl core allows for deep penetration into cylindrical or extended hydrophobic clefts. This structural rigidification is responsible for the pleiotropic efficacy seen in recent analogs, enabling them to induce PD-L1 dimerization or block HIF-1α/ARNT complex formation with sub-nanomolar to low-nanomolar potency[3][4].

Mechanism A Terphenyl-Alkanol Scaffold (Lipophilic Core) B Deep Hydrophobic Cleft Penetration A->B Structural Rigidification C1 PD-L1 Dimerization (PPI Disruption) B->C1 Target: PD-L1 C2 HIF-1α/ARNT Complex Inhibition B->C2 Target: HIF-1α D1 T-Cell Activation C1->D1 Immune Restoration D2 Tumor Hypoxia Suppression C2->D2 Angiogenesis Blockade

Caption: Pleiotropic targeting mechanisms of rigidified p-terphenyl scaffolds in oncology.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance of the baseline scaffold against its highly optimized analogs.

Compound / ScaffoldPrimary TargetIn Vitro IC₅₀Mechanism of Action
4-Biphenyl-4-yl-phenethyl alcohol (CAS 25278-16-4)Baseline ScaffoldN/AProvides the rigid, lipophilic p-terphenyl core for deep pocket penetration[1].
Terphenyl PD-L1 Inhibitor (e.g., Compound 8j)PD-1/PD-L1 PPI< 10 nMReplaces flexible ether linkers to induce potent PD-L1 dimerization, sterically occluding PD-1[3].
CHNQD-03301 (Benzofuranoid p-Terphenyl)HIF-1α10.97 nMBinds the HIF-1α complex, suppressing hypoxia-induced transcriptional activity and tumor angiogenesis[4].
CHNQD-00824 (Marine Terphenyllin)DNA Damage (BT549 cells)0.16 – 7.64 μMInduces DNA damage and inhibits proliferation/migration in broad-spectrum carcinoma cell lines[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false readouts caused by the extreme lipophilicity of terphenyl analogs, the following self-validating workflows must be employed.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-L1 PPI Disruption

Causality & Rationale: Standard ELISA formats utilizing multiple wash steps are fundamentally flawed for evaluating terphenyl-based small molecules. The rigid terphenyl core induces a transient, dynamic dimeric state in PD-L1; washing shifts the binding equilibrium, causing rapid ligand dissociation and false-negative IC₅₀ readouts. HTRF operates under strict equilibrium conditions without wash steps, preserving native binding kinetics[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the terphenyl analog in 100% anhydrous DMSO. Perform 3-fold serial dilutions in an assay buffer containing 0.05% Tween-20 to prevent non-specific aggregation of the lipophilic core.

  • Equilibration: In a 384-well low-volume plate, combine 2 nM of Europium-cryptate-labeled PD-L1 and 2 nM of XL665-labeled PD-1 with the serially diluted analog.

  • No-Wash Incubation: Seal the plate and incubate at 25°C for exactly 120 minutes to allow the terphenyl-induced PD-L1 dimers to reach thermodynamic equilibrium.

  • Signal Detection: Excite the plate at 337 nM and measure emission FRET signals at 620 nm (Europium) and 665 nm (XL665).

  • Data Validation: Calculate the FRET ratio (665/620). A self-validating control well containing a known BMS-family inhibitor must be included to confirm assay sensitivity.

Protocol B: HIF-1α Transcriptional Reporter Assay

Causality & Rationale: Biochemical binding assays are insufficient for evaluating HIF-1α inhibitors like CHNQD-03301[4]. They fail to account for the cellular penetrance of the terphenyl scaffold. A cell-based Hypoxia Response Element (HRE) dual-luciferase reporter assay simultaneously validates target engagement, membrane permeability, and functional transcriptional repression[4].

Step-by-Step Methodology:

  • Transfection: Seed HepG2 cells at 1×104 cells/well. Co-transfect with an HRE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control for cytotoxicity).

  • Hypoxic Induction: Treat cells with the terphenyl analog (0.1 nM to 1 μM) and immediately transfer to a hypoxia incubator (1% O₂, 5% CO₂, 94% N₂) for 24 hours.

  • Lysis & Measurement: Lyse cells using passive lysis buffer. Add firefly D-luciferin substrate and quantify luminescence. Subsequently, quench the firefly signal and activate the Renilla substrate.

  • Normalization: Divide the Firefly signal by the Renilla signal. This step is critical: it ensures that a drop in HIF-1α signal is due to true target inhibition rather than non-specific terphenyl-induced cytotoxicity.

Protocol S1 1. Compound Preparation (DMSO Stock) S2 2. HTRF Assay Setup (Equilibrium Binding) S1->S2 Serial Dilution S3 3. FRET Signal Detection (665nm / 620nm) S2->S3 No-Wash Incubation S4 4. Orthogonal Validation (Cellular Reporter) S3->S4 Active Hits (IC50 < 10nM) S5 5. Lead Qualification (IC50 & Therapeutic Index) S4->S5 In Vivo Profiling

Caption: Self-validating high-throughput screening workflow for terphenyl-based inhibitors.

Conclusion & Lead Selection Criteria

When benchmarking novel 4-biphenyl-4-yl-phenethyl alcohol analogs, researchers must prioritize the balance between structural rigidification and aqueous solubility. While the continuous p-terphenyl core drastically improves target affinity (often shifting IC₅₀ from micromolar to low-nanomolar ranges)[3][4], it inherently increases lipophilicity. Successful lead candidates must demonstrate high efficacy in wash-free biochemical assays (HTRF) while maintaining a high therapeutic index in orthogonal cellular reporter systems.

References

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Discovery of Oral Natural Benzofuranoid p-Terphenyl Derivative CHNQD-03301 as a Potent Hypoxia-Inducible Factor-1α Signaling Inhibitor for Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent Source: Marine Drugs (MDPI / PubMed Central) URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Biphenyl-4-yl-phenethyl alcohol

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Biphenyl-4-yl-phenethyl alcohol. As researchers and drug development professionals, our responsibility extends b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Biphenyl-4-yl-phenethyl alcohol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe disposal. The primary risks associated with this compound involve skin and eye irritation, potential harm if ingested, and long-term environmental effects due to the stability of the biphenyl ring system.[1]

Table 1: Inferred Hazard Profile of 4-Biphenyl-4-yl-phenethyl alcohol

PropertyInferred CharacteristicRationale & Causality
Physical State Solid Powder[2][3]Based on the high molecular weight and the properties of similar compounds like 4-Biphenylmethanol.
Potential Health Hazards Eye and Skin Irritant; Harmful if Swallowed.[4][5]Aromatic alcohols frequently exhibit irritant properties. The "Harmful if swallowed" classification is common for phenethyl alcohol derivatives.[4]
Potential Environmental Hazards Toxic to aquatic life with long-lasting effects.[1]Biphenyl derivatives are known for their environmental persistence and potential for bioaccumulation. Discharge into the environment must be avoided.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[3][6]The molecule lacks highly reactive functional groups but can be oxidized, a common reaction for alcohols.

Section 2: Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE during all handling and disposal activities. The selection of PPE is directly informed by the risk assessment.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] This is critical to prevent contact with the solid powder, which can cause serious eye irritation.[5]

  • Hand Protection : Wear standard nitrile laboratory gloves (minimum 8mil thickness is recommended for handling phenols).[7] Gloves must be inspected prior to use and changed immediately if contamination occurs. The purpose of the gloves is to prevent skin contact, as the compound may be a skin irritant.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against accidental spills.[7] This provides a removable barrier, preventing the compound from contaminating personal clothing.

Section 3: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to hazardous chemical reactions, complicates the disposal process, and violates regulatory standards.[8][9] 4-Biphenyl-4-yl-phenethyl alcohol waste should be classified as non-halogenated solid organic waste .

Step-by-Step Collection Methodology:

  • Designate a Waste Container :

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a tightly fitting screw cap.[8][10]

    • The container must be clean, dry, and dedicated solely to this waste stream to prevent cross-contamination.

  • Properly Label the Container :

    • Before any waste is added, affix a hazardous waste tag to the container.[11]

    • The label must clearly state: "Hazardous Waste," the full chemical name "4-Biphenyl-4-yl-phenethyl alcohol," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

    • Include the name of the principal investigator and the laboratory location.[11] This ensures traceability and accountability.

  • Transferring Waste :

    • All transfers of solid waste into the container must be performed within a chemical fume hood to minimize the risk of inhaling airborne particulates.[7]

    • Use a dedicated spatula or scoop for the transfer. Do not return excess material to the original container.

  • Storage Pending Disposal :

    • Keep the waste container tightly closed at all times except when adding waste.[8][10]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[6]

    • Ensure the storage location has secondary containment to capture any potential leaks.[11]

Section 4: Spill Management Protocol

Even with meticulous handling, spills can occur. A prepared response is essential to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as detailed in Section 2.

  • Containment : For a small, solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Collection : Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[2][3] Avoid creating dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 5: Disposal of Contaminated Materials

Items with trace contamination must also be managed as hazardous waste.

  • Sharps and Glassware : Contaminated pipettes, vials, or other glassware should be collected in a designated, puncture-proof container and disposed of as solid hazardous waste.

  • Empty Stock Containers : An "empty" container that held 4-Biphenyl-4-yl-phenethyl alcohol must be managed as hazardous waste unless triple-rinsed.[8][11]

    • Triple-Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[11]

    • Crucially, the rinseate from this process must be collected and disposed of as liquid non-halogenated hazardous waste. [11]

    • After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[11][12]

Section 6: The Disposal Pathway

The following diagram outlines the decision-making workflow for the proper disposal of 4-Biphenyl-4-yl-phenethyl alcohol waste, ensuring a compliant and safe process from generation to final disposition.

G cluster_0 Waste Generation & Segregation cluster_1 Handling & Collection cluster_2 Storage & Final Disposal gen Generation of 4-Biphenyl-4-yl-phenethyl alcohol Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Label a Designated 'Non-Halogenated Solid Organic' Waste Container ppe->container transfer Transfer Waste in Chemical Fume Hood container->transfer spill Spill Occurs spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->transfer storage Store Sealed Container in Secondary Containment in a Satellite Accumulation Area transfer->storage request Request Waste Pickup from Institutional EHS Office storage->request disposal Collection by Licensed Hazardous Waste Vendor request->disposal

Sources

Handling

Personal protective equipment for handling 4-Biphenyl-4-yl-phenethyl alcohol

Comprehensive Safety and Handling Guide for 4-Biphenyl-4-yl-phenethyl alcohol As a Senior Application Scientist, I often see laboratory incidents stem from a fundamental disconnect: researchers memorize safety rules with...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 4-Biphenyl-4-yl-phenethyl alcohol

As a Senior Application Scientist, I often see laboratory incidents stem from a fundamental disconnect: researchers memorize safety rules without understanding the chemical causality behind them. When handling complex aromatic compounds like 4-Biphenyl-4-yl-phenethyl alcohol (CAS: 25278-16-4), your safety protocols cannot be passive. They must be actively engineered to counter the specific physical and molecular threats the compound presents.

This guide provides a self-validating system for the safe handling, operational workflow, and EPA-compliant disposal of 4-Biphenyl-4-yl-phenethyl alcohol.

Chemical Identity & Hazard Causality

4-Biphenyl-4-yl-phenethyl alcohol is a terphenyl-derivative characterized by an extended π -conjugated system (a biphenyl group linked to a phenethyl alcohol). Understanding its structure is critical to predicting its behavior in the lab.

Table 1: Chemical Profile & Hazard Classifications

Property / MetricValue / Description
Chemical Name 4-Biphenyl-4-yl-phenethyl alcohol
CAS Registry Number 25278-16-4
Molecular Formula C20H18O
Physical State Solid / Crystalline Powder
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3 - Respiratory)[1]
Solubility Insoluble in water; Soluble in DCM, THF, DMF

The Causality of the Hazard: Because of its high carbon count and multiple aromatic rings, this compound is exceptionally lipophilic. In its dry powder form, it poses a severe inhalation hazard (H335) due to the generation of micro-particulates that can embed in the respiratory tract[1]. However, the hidden danger emerges during dissolution. When dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a "carrier." The lipophilic nature of the compound allows it to easily bypass the lipid bilayers of the stratum corneum (the skin's outermost layer), using the solvent as a Trojan horse for systemic dermal absorption[2].

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for high-molecular-weight aromatics dissolved in carrier solvents. Your PPE must be selected based on the specific permeation and physical hazards.

  • Hand Protection (Double-Gloving): Standard latex gloves offer near-zero resistance to non-polar aromatic compounds and degrade rapidly in organic solvents. You must use an inner layer of standard Nitrile and an outer layer of heavy-duty Neoprene or a laminate barrier (e.g., Silver Shield)[2]. Causality: The outer glove provides chemical resistance against the carrier solvent, while the inner glove maintains a sterile barrier and tactile sensitivity.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles are mandatory[3]. Causality: Safety glasses with side shields do not protect against the aerosolized dust of the solid powder, which can cause severe mechanical and chemical corneal damage.

  • Respiratory & Engineering Controls: All handling must occur inside a chemical fume hood with a minimum face velocity of 80–120 fpm. If a spill occurs outside the hood, a NIOSH-approved P100 or N95 particulate respirator is required[4].

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs[5]. Causality: High-molecular-weight powders generate static electricity during transfer. An FR coat dissipates static charge, preventing an electrostatic discharge (ESD) that could ignite nearby flammable solvent vapors.

Operational Workflow: Step-by-Step Methodology

To ensure scientific integrity and safety, follow this self-validating protocol for weighing and dissolution.

Phase 1: Anti-Static Weighing

  • Verify fume hood airflow and don all required PPE.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Note: Never use standard polystyrene boats for dry aromatic powders, as static cling will cause the powder to aerosolize into your breathing zone.

  • Use a grounded, stainless-steel micro-spatula to transfer the 4-Biphenyl-4-yl-phenethyl alcohol.

  • Immediately seal the stock container to prevent ambient moisture absorption.

Phase 2: Solvent Dissolution

  • Transfer the pre-weighed solid into a reaction flask equipped with a magnetic stir bar.

  • Crucial Step: Slowly add the organic solvent (e.g., THF or DCM) to the solid. Never add the solid to the solvent. Causality: Dropping powder into a liquid displaces air and solvent vapor, causing micro-splashing and aerosolization of the toxic compound.

  • Cap the flask securely and initiate stirring.

Phase 3: Decontamination

  • Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with isopropanol.

  • Dispose of the contaminated wipe immediately into a solid hazardous waste container.

Spill Response & EPA-Compliant Disposal Plan

Improper disposal of aromatic alcohols can result in severe aquatic toxicity and regulatory fines.

Emergency Spill Protocol: If the dry powder spills outside the fume hood, immediately isolate the area. Don a NIOSH-approved P100 respirator[4]. Do not dry-sweep the powder, as this will aerosolize the hazard. Instead, lightly mist the spill with water or a low-volatility solvent to suppress dust generation, then collect the material using non-sparking tools[6].

EPA-Compliant Waste Management:

  • Segregation: Never mix aromatic alcohol waste with strong oxidizers (e.g., nitric acid), as this will trigger a violent exothermic reaction.

  • Containment: Store liquid waste in a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure[7].

  • Labeling: The Environmental Protection Agency (EPA) requires the container to be explicitly labeled as "Hazardous Waste" along with a clear indication of the hazard (e.g., "Toxic/Irritant - Biphenyl Derivatives")[8].

  • Accumulation & Storage: Store the waste in a designated Satellite Accumulation Area (SAA). Ensure you strictly adhere to your facility's EPA generator status limits:

Table 2: EPA Hazardous Waste Accumulation Limits

Generator StatusMax Accumulation VolumeMax Storage Time (CAA)
VSQG (Very Small)< 100 kg / monthNo strict federal time limit[8]
SQG (Small)100 - 1,000 kg / month180 days[8]
LQG (Large)> 1,000 kg / month90 days[8]
Academic (Subpart K) N/A (Flexible SAA)6 months within the laboratory[7],[9]

Workflow & Logic Visualization

The following diagram maps the logical relationship between the compound's inherent hazards, the required PPE, and the operational workflow.

G cluster_hazards Hazard Identification cluster_ppe Mandatory PPE & Controls cluster_actions Safe Handling Workflow Chem 4-Biphenyl-4-yl-phenethyl alcohol (Solid Powder) H1 Inhalation (Micro-particulates) Chem->H1 H2 Dermal Absorption (Lipophilic) Chem->H2 P1 Fume Hood + P100 Respirator H1->P1 Dictates P2 Nitrile/Neoprene Double Gloves H2->P2 Dictates A1 Anti-Static Weighing P1->A1 P2->A1 A2 Solvent Dissolution A1->A2 Transfer A3 EPA Hazardous Waste Disposal A2->A3 Post-Reaction

Figure 1: Hazard-to-PPE mapping and operational workflow for 4-Biphenyl-4-yl-phenethyl alcohol.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals, National Research Council,[Link]

  • Working with Laboratory Equipment - Prudent Practices in the Laboratory, National Institutes of Health (NIH),[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory, National Institutes of Health (NIH),[Link]

  • Personal Protective Equipment (PPE) Rescuer Safety, CHEMM / HHS,[Link]

  • Managing Hazardous Chemical Waste in the Lab, Lab Manager,[Link]

  • Recommendations for Chemical Protective Clothing, CDC / NIOSH,[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health,[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA,[Link]

Sources

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